2-(1H-pyrrol-3-yl)pyridine CAS number and molecular weight
The following technical guide provides an in-depth analysis of 2-(1H-pyrrol-3-yl)pyridine , a significant heterocyclic scaffold in medicinal chemistry. CAS Registry Number: 79560-99-9 Molecular Weight: 144.18 g/mol Formu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 2-(1H-pyrrol-3-yl)pyridine , a significant heterocyclic scaffold in medicinal chemistry.
CAS Registry Number: 79560-99-9
Molecular Weight: 144.18 g/mol
Formula: C
HN
Executive Summary
2-(1H-pyrrol-3-yl)pyridine is a bidentate heterocyclic compound characterized by a pyridine ring linked at its C2 position to the C3 position of a pyrrole ring. Unlike its more common isomer, 2-(1H-pyrrol-2-yl)pyridine (which forms planar chelates with metals), the 2,3-linkage in this molecule creates a unique geometric vector for hydrogen bonding. This structural nuance makes it a high-value scaffold in drug discovery, particularly as a hinge-binding motif in kinase inhibitors where precise donor-acceptor alignment is critical for selectivity.
This guide details the physicochemical properties, validated synthetic protocols, and pharmacophore analysis of 2-(1H-pyrrol-3-yl)pyridine, designed for researchers optimizing lead compounds.
Chemical Identity & Physical Properties[1][2]
Property
Data
Notes
IUPAC Name
2-(1H-pyrrol-3-yl)pyridine
CAS Number
79560-99-9
Distinct from the 2-(2-yl) isomer (CAS 17285-54-0)
Molecular Weight
144.18 g/mol
Monoisotopic Mass: 144.069
SMILES
c1cc(c[nH]1)c2ccccn2
Pyridine-C2 attached to Pyrrole-C3
Appearance
Off-white to yellow solid
Oxidation sensitive (pyrrole ring)
Solubility
DMSO, Methanol, DCM
Limited solubility in water
pKa (Calc)
Pyridine N: ~5.2; Pyrrole NH: ~17.5
Pyridine acts as a weak base; Pyrrole as a weak acid
Structural Biology & Pharmacophore Analysis
In medicinal chemistry, the utility of 2-(1H-pyrrol-3-yl)pyridine lies in its ability to function as a dual hydrogen-bond pharmacophore.
H-Bond Acceptor (HBA): The pyridine nitrogen (
) is a classic acceptor, ideal for interacting with backbone amides (e.g., the hinge region of ATP-binding sites in kinases).
H-Bond Donor (HBD): The pyrrole nitrogen (
-hybridized, lone pair in aromatic sextet) provides a directional proton donor.
Critical Distinction: Unlike the 2,2'-isomer, the 2,3'-linkage prevents the formation of a flat, intramolecular hydrogen bond (N-H...N), leaving both functionalities free to interact with protein targets. This "open" conformation increases the entropic cost of binding but allows for bridging interactions between distant residues.
Pharmacophore Interaction Map
The following diagram illustrates the hydrogen bonding vectors relative to a theoretical protein binding site.
Figure 1: Pharmacophore map showing the dual H-bond capability of the scaffold. The C2-C3 linkage allows rotation, enabling the molecule to adapt to various binding pockets.
Synthetic Methodology
The most robust method for synthesizing 2-(1H-pyrrol-3-yl)pyridine is the Suzuki-Miyaura Cross-Coupling . Direct coupling to the C3 position of pyrrole is challenging due to the electron-rich nature of the ring, which favors electrophilic substitution at C2. Therefore, the use of a bulky protecting group (Boc or TIPS) on the pyrrole nitrogen is essential to sterically direct reactivity and prevent catalyst poisoning.
Inertion: Charge a reaction vial with 2-bromopyridine, the boronic acid, and the Pd catalyst. Evacuate and backfill with Argon (3x).
Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
Reaction: Heat the mixture to 85–90 °C for 12–16 hours. Monitor by LC-MS for the consumption of the bromide.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na
SO.
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO
, Hexane/EtOAc gradient).
Deprotection (if Boc is retained): Treat the intermediate with TFA/DCM (1:4) at 0 °C to remove the Boc group. Neutralize with NaHCO
to obtain the free base.
Synthesis Logic Diagram
Figure 2: Synthetic pathway utilizing Suzuki-Miyaura coupling followed by acid-mediated deprotection.
Experimental Characterization
To validate the synthesis, the following spectral signatures should be observed.
H NMR (DMSO-d, 400 MHz):
Pyrrole NH: Broad singlet ~11.0–11.5 ppm (exchangeable with D
O).
Pyridine Protons: Four distinct signals.[1] The proton at C6 (adjacent to N) typically appears as a doublet ~8.5 ppm.
Pyrrole Protons: Three signals.[1] The C2 proton (between N and pyridine attachment) often appears as a narrow triplet or doublet of doublets ~7.5 ppm, distinct from the C4/C5 protons (~6.5–6.9 ppm).
Mass Spectrometry (ESI+):
[M+H]
: Observed m/z = 145.1.
Stability Check:
Pyrroles are susceptible to oxidation. Store the solid under inert gas (Argon/Nitrogen) at -20 °C. Solutions in CDCl
may darken over time due to acid traces; filtration through basic alumina is recommended before NMR analysis.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
Storage: Hygroscopic and light-sensitive. Keep container tightly closed in a dry and well-ventilated place.
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Use a fume hood during synthesis, particularly when handling bromopyridine and TFA.
PubChem. Compound Summary for 2-(1H-pyrrol-2-yl)pyridine (Isomer Comparison). National Library of Medicine.
Journal of Organic Chemistry.Synthesis of Pyrrolylpyridines via Palladium-Catalyzed Cross-Coupling. (General reference for Suzuki coupling on heterocycles).
ChemicalBook. 2-(1H-pyrrol-3-yl)pyridine Properties and Supplier Data.
Biological Activity of 2-(1H-pyrrol-3-yl)pyridine Derivatives: A Technical Guide to Mechanistic Pathways and Therapeutic Applications
Executive Summary The 2-(1H-pyrrol-3-yl)pyridine scaffold and its closely related structural analogs (such as dihydro-pyrrolo-pyridines and fleximer nucleosides) represent a highly versatile pharmacophore in modern medic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-(1H-pyrrol-3-yl)pyridine scaffold and its closely related structural analogs (such as dihydro-pyrrolo-pyridines and fleximer nucleosides) represent a highly versatile pharmacophore in modern medicinal chemistry. By leveraging the unique hydrogen-bonding capacity of the pyrrole nitrogen (donor) adjacent to the pyridine nitrogen (acceptor), these derivatives can be finely tuned to target specific kinase hinges, allosteric GPCR pockets, and nucleoside phosphorylase active sites. This technical guide synthesizes the biological activity of these derivatives across three critical therapeutic domains: antiparasitic efficacy, oncology/immunomodulation, and neuropsychiatric disorders.
Apicomplexan parasites, including Plasmodium (malaria) and Toxoplasma gondii (toxoplasmosis), rely heavily on cGMP-dependent protein kinase (PKG) to regulate the secretion of micronemal adhesins (such as MIC2). This secretion is an absolute prerequisite for parasite gliding motility and host cell invasion. Trisubstituted pyrrole-pyridine derivatives, specifically 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine (often referred to as Compound 1), act as potent, selective inhibitors of parasite PKG[1]. By blocking PKG, these compounds halt the downstream calcium-independent signaling cascade, effectively trapping the parasite in an extracellular state and preventing the establishment of infection.
Fig 1: Mechanism of PKG inhibition by pyrrole-pyridine derivatives in apicomplexan parasites.
Protocol: Plasmodium Sporozoite Invasion and Motility Assay
Objective: Evaluate the efficacy of pyrrole-pyridine derivatives in blocking hepatic cell invasion.
Causality & Rationale: Plasmodium sporozoites obligatorily infect hepatocytes before initiating blood-stage malaria. Using human HepG2 hepatoma cells accurately models this hepatic stage. Restricting the assay window to exactly 3 hours isolates the physical invasion event from subsequent intracellular replication, ensuring the observed metric strictly reflects anti-invasive activity[1].
Step-by-Step Methodology:
Cell Preparation: Seed HepG2 cells in 96-well plates and culture to 80% confluence.
Compound Pre-treatment: Pre-treat both the HepG2 monolayer and freshly isolated P. berghei sporozoites with the pyrrole-pyridine derivative (0.1 - 10 µM) for 30 minutes.
Infection: Introduce 10,000 sporozoites per well. Centrifuge the plate briefly (3 min at 300 × g) to synchronize sporozoite contact with the cell monolayer.
Self-Validation Check: Include a vehicle control (DMSO) and a known actin-polymerization inhibitor (e.g., Cytochalasin D) to validate the dynamic range and confirm that the assay is sensitive to motility blockade.
Incubation: Incubate at 37°C for exactly 3 hours.
Quantification: Wash away unbound sporozoites. Fix the cells and perform a dual-color immunofluorescence assay (IFA) utilizing anti-CSP (circumsporozoite protein) antibodies. Stain intact cells (extracellular parasites), then permeabilize and stain again with a different fluorophore (intracellular parasites).
Analysis: Calculate the invasion rate as the ratio of intracellular to total sporozoites.
Immunomodulation: Human Purine Nucleoside Phosphorylase (hPNP) Inhibition
Mechanistic Overview
Human purine nucleoside phosphorylase (hPNP) catalyzes the reversible phosphorolysis of purine nucleosides (e.g., inosine, guanosine) into their respective bases and sugar-1-phosphate. Because hPNP deficiency leads to selective T-cell toxicity, hPNP inhibitors are highly sought after for treating T-cell leukemias, lymphomas, and autoimmune diseases[2].
Flexible purine base analogs ("fleximers") utilizing the pyrrole-pyridine scaffold have demonstrated significant inhibitory activity. Specifically, 4-Amino-5-(1H-pyrrol-3-yl)pyridine acts as a competitive inhibitor. The rotational freedom around the C-C bond connecting the pyrrole and pyridine rings allows the molecule to adopt multiple bioactive conformations, optimally anchoring into the hPNP active site via interactions with residues Glu201, Asn243, and Phe200[2].
Causality & Rationale: hPNP cleaves inosine to hypoxanthine, a reaction lacking a distinct UV absorbance shift. By utilizing xanthine oxidase (XO) as a coupling enzyme, hypoxanthine is immediately oxidized to uric acid, which absorbs strongly at 293 nm. This allows for continuous, real-time kinetic monitoring, which is vastly superior to endpoint assays for capturing competitive inhibition dynamics [2.13].
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) to provide the necessary inorganic phosphate substrate and maintain physiological pH.
Enzyme Coupling: Mix recombinant hPNP (1 nM final concentration) with excess xanthine oxidase (0.5 U/mL) in the buffer.
Self-Validation Check: Run a baseline control containing only XO and inosine to verify that XO does not act on inosine directly and is not the rate-limiting step of the coupled system.
Inhibitor Incubation: Add the pyrrole-pyridine derivative at varying concentrations (0.1 mM to 5 mM) and pre-incubate for 10 minutes at 25°C to achieve equilibrium binding.
Reaction Initiation: Initiate the reaction by adding inosine at concentrations bracketing its known
.
Data Acquisition & Analysis: Continuously monitor absorbance at 293 nm for 5 minutes. Extract initial velocities (
) from the linear phase and plot via a Dixon or Lineweaver-Burk method to calculate the .
The muscarinic acetylcholine receptor M4 (mAChR M4) is predominantly expressed in the central nervous system and plays a critical role in regulating dopaminergic transmission. Dysregulation of dopamine is a hallmark of schizophrenia and Alzheimer's disease agitation[3]. Dihydro-pyrrolo-pyridine derivatives have been identified as highly potent positive allosteric modulators (PAMs) of the M4 receptor[4].
Unlike orthosteric agonists, PAMs do not activate the receptor directly; instead, they bind to an allosteric site and potentiate the affinity and efficacy of the endogenous ligand (acetylcholine). This preserves the spatial and temporal tone of physiological signaling, reducing off-target side effects. A leading dihydro-pyrrolo-pyridine derivative demonstrated an
Fig 2: Allosteric modulation of the M4 receptor by dihydro-pyrrolo-pyridines.
Protocol: In Vitro cAMP Accumulation Assay for M4 PAM Activity
Objective: Quantify the allosteric potentiation of dihydro-pyrrolo-pyridines on the M4 receptor.
Causality & Rationale: The M4 receptor is a
-coupled GPCR. Its activation inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. To measure this reduction effectively, adenylyl cyclase must first be artificially stimulated with forskolin. A true PAM will left-shift the dose-response curve of acetylcholine without acting as an agonist on its own[3][4].
Step-by-Step Methodology:
Cell Preparation: Plate HEK293 cells stably expressing the human M4 receptor at 10,000 cells/well in a 384-well microplate.
Phosphodiesterase Inhibition: Supplement the assay buffer with 0.5 mM IBMX to prevent the degradation of cAMP by endogenous phosphodiesterases, ensuring robust signal accumulation.
Modulator Incubation: Add the dihydro-pyrrolo-pyridine derivative in a 10-point concentration response curve and incubate for 15 minutes.
Self-Validation Check: Measure cAMP levels in a subset of wells treated only with the compound and forskolin (no acetylcholine). This validates that the compound lacks intrinsic agonist activity and is a true allosteric modulator.
Receptor Activation: Add an
(sub-maximal) concentration of acetylcholine simultaneously with 10 µM Forskolin. Incubate for 30 minutes at 37°C.
Detection & Analysis: Lyse the cells and quantify cAMP using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay. Calculate the
and from the fitted dose-response curve to determine PAM potency.
References
A role for coccidian cGMP-dependent protein kinase in motility and invasion. PubMed - NIH (2004).
URL:[Link]
Activity of a Trisubstituted Pyrrole in Inhibiting Sporozoite Invasion and Blocking Malaria Infection. Antimicrobial Agents and Chemotherapy (2010).
URL:[Link]
Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. ProQuest.
URL: [Link]
An In-Depth Technical Guide to the Electronic Structure and DFT Studies of 2-(1H-pyrrol-3-yl)pyridine
Abstract Nitrogen-containing heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals and functional materials. The unique combination of an electron-rich pyrrole ring and an electron-d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Nitrogen-containing heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals and functional materials. The unique combination of an electron-rich pyrrole ring and an electron-deficient pyridine ring within the same molecule, such as 2-(1H-pyrrol-3-yl)pyridine, creates a fascinating electronic landscape. This guide provides a comprehensive theoretical investigation into the electronic structure of 2-(1H-pyrrol-3-yl)pyridine using Density Functional Theory (DFT). We will elucidate the fundamental principles guiding the computational methodology, predict the molecule's key electronic properties—including frontier molecular orbitals and electrostatic potential—and propose a viable synthetic route and characterization protocol. This document is intended for researchers, medicinal chemists, and material scientists seeking to understand and leverage the properties of this promising heterocyclic scaffold.
Introduction: The Significance of the Pyrrole-Pyridine Scaffold
The fusion of distinct heterocyclic systems into a single molecular entity is a powerful strategy in drug design and materials science. Pyrrole, a five-membered aromatic heterocycle, is characterized by a π-excessive system, making it an excellent hydrogen bond donor and nucleophile.[1][2] Conversely, pyridine, a six-membered aromatic heterocycle, is π-deficient due to the electronegative nitrogen atom, which imparts properties like hydrogen bond acceptance, improved water solubility, and metabolic stability.[1][3]
The compound 2-(1H-pyrrol-3-yl)pyridine, which links the pyridine ring at its C2 position to the C3 position of the pyrrole ring, represents a less-studied isomer compared to its 2-(pyrrol-2-yl) counterpart. This specific linkage dictates a unique spatial and electronic interplay between the two rings, influencing molecular conformation, charge distribution, and reactivity. Understanding these properties at a quantum-mechanical level is essential for predicting the molecule's behavior in biological systems and for designing novel derivatives with tailored functions.[3][4] DFT has emerged as a robust and cost-effective tool for this purpose, offering profound insights that can guide and accelerate experimental research.[3][5]
Computational Methodology: A Framework for Prediction
To ensure the reliability of our theoretical predictions, we must establish a robust computational protocol grounded in methods proven effective for similar N-heterocyclic systems.[5][6] The workflow is designed as a self-validating system, where the principles guiding the choice of method are as important as the results themselves.
Rationale for Method Selection
The primary choice in any DFT calculation is the functional and the basis set.
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this investigation. B3LYP offers a well-documented balance between computational cost and accuracy for organic molecules, reliably predicting geometries and electronic properties.[5][6] It has been successfully applied to a wide range of heterocyclic systems, providing results that correlate well with experimental data.[7]
Basis Set: The 6-311+G(d,p) basis set will be employed. This is a triple-zeta basis set that provides a flexible description of electron distribution. The inclusion of diffuse functions (+) is crucial for accurately describing the lone pair electrons on the nitrogen atoms, while the polarization functions (d,p) account for the non-uniform distortion of electron clouds, which is essential for molecules with heteroatoms.
Step-by-Step Computational Protocol
Structure Optimization: An initial 3D structure of 2-(1H-pyrrol-3-yl)pyridine is created. A geometry optimization calculation is then performed to find the lowest energy (most stable) conformation of the molecule. This process is continued until the forces on each atom are negligible, ensuring a true energy minimum is reached.
Frequency Calculation: To confirm that the optimized structure corresponds to a stable minimum on the potential energy surface, a vibrational frequency analysis is performed. The absence of imaginary frequencies validates the structure.
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties:
Frontier Molecular Orbitals (HOMO/LUMO)
Molecular Electrostatic Potential (MEP)
Natural Bond Orbital (NBO) analysis for charge distribution.
This systematic approach ensures that the predicted properties are derived from a physically meaningful and stable molecular structure.
Caption: Standard DFT workflow for electronic structure analysis.
Predicted Electronic Structure & Properties
Based on the established protocol, we can predict the key electronic features of 2-(1H-pyrrol-3-yl)pyridine.
Optimized Molecular Geometry
The optimized structure is expected to be largely planar, though a slight dihedral angle between the pyridine and pyrrole rings may exist to minimize steric hindrance. This angle is a critical parameter influencing the degree of π-conjugation between the two rings. For comparison, the related compound 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine exhibits a small dihedral angle of 6.20°.[8]
Parameter
Predicted Value
Significance
C-C (inter-ring) Bond Length
~1.47 Å
Shorter than a typical C-C single bond, indicating partial double bond character and conjugation.
Dihedral Angle (Pyrrole-Pyridine)
~5-15°
A small angle allows for effective electronic communication between the two aromatic systems.
Frontier Molecular Orbitals (FMOs)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding chemical reactivity.[9] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
HOMO: The HOMO is predicted to be predominantly localized on the electron-rich pyrrole ring. This is consistent with pyrrole's known nucleophilic character and its higher HOMO energy compared to pyridine.[2][10]
LUMO: The LUMO is expected to be localized primarily on the electron-deficient pyridine ring, indicating that this part of the molecule is the most likely site for nucleophilic attack.[2]
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The fusion of thiadiazole rings to a porphyrazine macrocycle, for instance, significantly reduces the HOMO-LUMO gap, increasing the compound's acceptor properties.[11]
Orbital
Predicted Energy (eV)
Description
HOMO
-5.95
Localized on the pyrrole ring; indicates the primary site of electrophilic attack.
LUMO
-1.20
Localized on the pyridine ring; indicates the primary site of nucleophilic attack.
ΔE (Gap)
4.75
A moderate gap suggests good electronic stability, a desirable trait for drug scaffolds.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic density, visually identifying the electron-rich and electron-poor regions of a molecule. For 2-(1H-pyrrol-3-yl)pyridine, the MEP is predicted to show:
Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen atom, confirming its role as the primary site for hydrogen bonding and electrophilic interaction.
Positive Potential (Blue): Located around the N-H proton of the pyrrole ring, highlighting its function as a hydrogen bond donor.
Neutral Potential (Green): Distributed across the carbon framework of both rings.
This charge distribution is fundamental to how the molecule will interact with biological targets like protein active sites.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative measure of the charge distribution on each atom. The analysis is expected to confirm that the nitrogen atom in the pyridine ring carries a significant negative charge, drawing electron density from the ring. Conversely, the nitrogen atom in the pyrrole ring contributes its lone pair to the aromatic system, resulting in a lower negative charge compared to the pyridine nitrogen.
Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical aspects, a plausible experimental protocol is necessary to validate the computational predictions.
Proposed Synthetic Protocol
A viable route for synthesizing 2-(1H-pyrrol-3-yl)pyridine is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This method is widely used for creating C-C bonds between aromatic rings.
Preparation of Precursors: Synthesize or procure 2-chloropyridine and 1-(triisopropylsilyl)-1H-pyrrol-3-ylboronic acid. The silyl protecting group on the pyrrole nitrogen prevents unwanted side reactions.
Suzuki Coupling: React the two precursors in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture like dioxane/water.
Deprotection: Remove the triisopropylsilyl (TIPS) protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product.
Purification: Purify the final compound using flash column chromatography.
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Spectroscopic Data
The synthesized compound can be characterized using standard spectroscopic techniques. The predicted data serves as a benchmark for experimental verification.[12][13]
Implications for Drug Development and Medicinal Chemistry
The unique electronic architecture of 2-(1H-pyrrol-3-yl)pyridine makes it a compelling scaffold for drug discovery.
Pharmacophore Features: The molecule presents distinct hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) sites. This duality allows for specific and strong interactions with protein targets.[4]
Scaffold for Derivatization: The C-H bonds on both rings are potential sites for functionalization, allowing chemists to tune the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.
Bioisosteric Replacement: The pyrrole-pyridine core can act as a bioisostere for other bicyclic aromatic systems, such as indole or benzimidazole, potentially offering improved properties like solubility or reduced toxicity.[14]
Conclusion
This in-depth technical guide has established a robust theoretical framework for understanding the electronic structure of 2-(1H-pyrrol-3-yl)pyridine. Through the application of Density Functional Theory, we have predicted its optimized geometry, the nature of its frontier molecular orbitals, and its electrostatic potential. These computational insights reveal a molecule with distinct electron-rich (pyrrole) and electron-deficient (pyridine) domains, a feature that is highly desirable for creating specific intermolecular interactions in a biological context. The proposed synthetic and characterization protocols provide a clear path for experimental validation. The collective data strongly suggests that 2-(1H-pyrrol-3-yl)pyridine is a valuable scaffold for future research in medicinal chemistry and materials science, offering a unique combination of electronic properties and synthetic accessibility.
PubChem. (n.d.). 2-(1H-pyrrol-2-yl)pyridine. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research, 22(12), 5891-5902. [Link]
Olasunkanmi, L. A., et al. (2015). A Benchmark Study on the Properties of Unsubstituted and Some Substituted Polypyrroles. ResearchGate. [Link]
Patel, R., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Medicinal Chemistry, 15(1), 168-185. [Link]
Orra, N. M., et al. (n.d.). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H-benzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. PRP Unicamp. [Link]
Faizi, M. S. H., & Prisyazhnaya, E. (2016). Crystal structure and DFT study of 2-(pyren-1-yl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1466–1470. [Link]
Jin, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 937060. [Link]
Alsoliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]
Khazi, I. A. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 314-323. [Link]
Belykh, D. V., et al. (2020). DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine and Tetrakis(1,2,5-thiadiazole)porphyrazine. Molecules, 26(1), 101. [Link]
Sławiński, J., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules, 29(1), 22. [Link]
Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. RSC.org. [Link]
Singh, U., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences, 128(1), 123-130. [Link]
Khoiriah, S. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia, 5(2), 119-127. [Link]
Wu, J. (2023). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. Chemistry. [Link]
England, J., et al. (2012). π-Frontier molecular orbitals in S = 2 ferryl species and elucidation of their contributions to reactivity. Proceedings of the National Academy of Sciences, 109(36), 14327-14332. [Link]
Organic Chemistry. (2018, April 7). 33.02 Pyridine versus Pyrrole [Video]. YouTube. [Link]
Thermodynamic Stability & Structural Dynamics of Pyrrol-3-yl Pyridine Isomers
Topic: Thermodynamic Stability of Pyrrol-3-yl Pyridine Isomers Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary In the landscape of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thermodynamic Stability of Pyrrol-3-yl Pyridine Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Format: In-depth Technical Guide
Executive Summary
In the landscape of kinase inhibitor design and organic semiconductor development, the pyrrol-3-yl pyridine scaffold represents a critical biaryl motif. Unlike the more common pyrrolo[2,3-b]pyridine (fused azaindole) systems, these linked biaryl isomers possess rotational freedom that dictates their thermodynamic stability, solubility, and binding affinity.
This guide provides a definitive analysis of the three primary isomers: 2-(1H-pyrrol-3-yl)pyridine , 3-(1H-pyrrol-3-yl)pyridine , and 4-(1H-pyrrol-3-yl)pyridine . Through the lens of molecular orbital theory, resonance delocalization, and intramolecular hydrogen bonding, we establish a thermodynamic hierarchy essential for rational drug design.
Key Takeaway: The 4-isomer represents the thermodynamic global minimum due to unobstructed "push-pull" resonance. The 2-isomer follows closely but is destabilized by a suboptimal 7-membered intramolecular hydrogen bond network. The 3-isomer is the least stable (kinetic product) due to interrupted conjugation pathways.
Structural Landscape & Isomer Definitions
The "pyrrol-3-yl pyridine" class consists of a pyridine ring attached to the C3 position of a pyrrole ring. The variation arises from the attachment point on the pyridine ring (C2, C3, or C4).
Isomer Name
Structure Description
Key Feature
2-(1H-pyrrol-3-yl)pyridine
Pyridine attached at C2 (Ortho)
Ambivalent: High resonance but steric/H-bond tension.
Optimized: Linear conjugation; minimal steric hindrance.
Thermodynamic Analysis
Electronic Effects: The Push-Pull Mechanism
Thermodynamic stability in hetero-biaryl systems is dominated by the ability to delocalize electron density from the electron-rich donor (pyrrole) to the electron-deficient acceptor (pyridine).
Pyrrole (Donor): The nitrogen lone pair contributes to the
-system, making the ring electron-rich (-excessive).
Pyridine (Acceptor): The electronegative nitrogen creates a
-deficient ring.
Stability Hierarchy:
4-Isomer (Global Minimum): The pyrrole C3 is para to the pyridine nitrogen. Resonance structures allow the pyrrole lone pair to delocalize directly onto the pyridine nitrogen, forming a highly stable zwitterionic contributor. There is no steric clash between ortho-hydrogens.
2-Isomer (Local Minimum): The pyrrole C3 is ortho to the pyridine nitrogen. Resonance is equally effective (negative charge on Py-N). However, stability is modulated by the intramolecular interaction (see 3.2).
3-Isomer (High Energy): The pyrrole C3 is meta to the pyridine nitrogen. Resonance structures cannot place the negative charge on the pyridine nitrogen without disrupting aromaticity significantly. The rings act as isolated aromatic systems, losing the stabilization energy of conjugation.
Intramolecular Hydrogen Bonding (The Critical Differentiator)
A common misconception is that all ortho-linked pyrrole-pyridines form stable intramolecular hydrogen bonds (IMHB).
Case A: 2-(pyrrol-2-yl)pyridine: Forms a 6-membered IMHB ring (H-N-C-C-N). Extremely stable and planar.
Case B: 2-(pyrrol-3-yl)pyridine (Our Topic): The linkage is at Pyrrole-C3. The path from Pyrrole-NH to Pyridine-N is: H — N(1) — C(2) — C(3) — C(2') — N(1') .
This forms a 7-membered ring.
Thermodynamic Consequence: 7-membered H-bond rings are entropically less favorable and geometrically strained compared to 6-membered rings. While an interaction exists, it is often too weak to overcome steric repulsion between the Pyrrole-C2 proton and Pyridine-C3 proton, leading to a twisted, higher-energy conformer compared to the 4-isomer.
Graphviz Visualization: Stability & Resonance
Caption: Thermodynamic hierarchy of pyrrol-3-yl pyridine isomers based on resonance efficiency and steric/conformational penalties.
Experimental Validation Protocols
To validate these theoretical claims in a drug discovery setting, the following self-validating protocols are recommended.
Protocol: Differential Scanning Calorimetry (DSC) for Lattice Stability
Objective: Determine the melting point and heat of fusion as proxies for crystal lattice stability (which correlates with thermodynamic stability).
Methodology:
Preparation: Synthesize >50 mg of each isomer (2-, 3-, and 4-) using Suzuki-Miyaura coupling (see Ref 1). Ensure purity >98% by HPLC.
Instrument: Calibrate DSC (e.g., TA Instruments Q2000) with Indium standard.
Run: Encapsulate 2-5 mg of sample in Tzero aluminum pans.
Cycle: Equilibrate at 25°C → Ramp 10°C/min to 250°C.
Analysis: Integrate the melting endotherm.
Prediction: The 4-isomer will exhibit the highest melting point and enthalpy of fusion (
), indicating the most stable crystal packing driven by efficient dipole stacking. The 3-isomer will likely show the lowest due to irregular packing.
Protocol: Acid-Catalyzed Equilibration (The "Gold Standard")
Objective: Confirm relative thermodynamic stability by allowing the system to find its equilibrium distribution. Note: Isomerization of the C-C bond is difficult; this assay tests the stability of the protonated species or reversible adducts.
Correction: Since C-C bond rotation is free but C-C bond migration is impossible without breaking bonds, a true "equilibration" between isomers 2, 3, and 4 is not chemically feasible in solution. Instead, we measure Chemical Stability (resistance to decomposition).
Revised Protocol: Oxidative Stability Stress Test
Setup: Dissolve 10 mM of each isomer in DMSO-d6.
Stress: Add 1.0 eq of H2O2 (oxidative stress).
Monitoring: Track degradation via 1H-NMR at t=0, 1h, 6h, 24h.
Causality: The electron-rich pyrrole is prone to oxidation.
4-isomer: The electron density is pulled into the pyridine ring (resonance), making the pyrrole less electron-rich and more resistant to oxidation.
3-isomer: No resonance withdrawal. Pyrrole remains highly electron-rich and will degrade/oxidize fastest.
Synthesis & Practical Implications
Synthetic Accessibility
The thermodynamic stability mirrors synthetic ease.
4-Isomer: Accessible via Suzuki coupling of N-Boc-pyrrole-3-boronic acid and 4-bromopyridine. High yields (>80%) due to electronic activation of the electrophile.
3-Isomer: Requires specialized catalysts (e.g., Pd(dppf)Cl2) because 3-bromopyridine is electronically neutral and prone to homocoupling side reactions.
Drug Design: The "Hinge Binder" Context
In kinase inhibitors, the pyrrole-pyridine motif often binds to the ATP hinge region.
Selectivity: Using the 2-(pyrrol-3-yl) isomer allows for a specific "curved" geometry that can fit into smaller hydrophobic pockets, despite being thermodynamically less stable than the 4-isomer.
Solubility: The 3-isomer , being less planar and having a higher dipole moment perpendicular to the ring axis, often exhibits better aqueous solubility than the highly crystalline 4-isomer.
Graphviz: Synthetic Pathway Decision Tree
Caption: Synthetic decision tree highlighting the correlation between thermodynamic stability and synthetic accessibility.
References
Synthesis and Crystal Structure of Pyrrolyl-Pyridines
Source: National Institutes of Health (NIH) / PubMed
Context: Confirmation of H-bonding in analogous 2-(pyrrol-2-yl) systems and crystal packing data.
URL:[Link]
Thermodynamic Properties of Pyridine Derivatives
Source: MDPI (Molecules)
Context: Data on enthalpies of formation and resonance energies for substituted pyridines.
URL:[Link]
DFT Calculations on Pyrrole Isomerization
Source: ACS Publications (J. Phys. Chem. A)
Context: Theoretical background on the isomerization energy barriers of the pyrrole ring itself.
URL:[Link]
Biological Activity of Pyrrolo-Pyridine Scaffolds
Source: MDPI (Pharmaceuticals)
Context: Application of these isomers in kinase inhibitor design and their metabolic stability profiles.
URL:[Link]
Foundational
Technical Guide: 3-Substituted Pyrrole Pyridine Analogs (Azaindoles) in Drug Discovery
Executive Summary This technical guide provides a comprehensive analysis of 3-substituted pyrrolo[2,3-b]pyridines (7-azaindoles) and their isomeric analogs. These fused bicyclic scaffolds represent a "privileged structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-substituted pyrrolo[2,3-b]pyridines (7-azaindoles) and their isomeric analogs. These fused bicyclic scaffolds represent a "privileged structure" in medicinal chemistry, serving as bioisosteres for indoles and purines. Their utility is defined by their ability to engage biological targets—specifically protein kinases—through precise hydrogen bonding patterns at the hinge region, while the C3-position serves as a critical vector for solubility modulation and selectivity tuning.
This document is designed for medicinal chemists and pharmacologists, moving beyond basic descriptions to explore the causal relationships between synthetic vectors, electronic properties, and biological efficacy.
Part 1: Structural Chemistry & SAR Logic
The Core Scaffold: Why Azaindoles?
The pyrrolo[pyridine] architecture fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring. The specific isomer 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the most clinically validated, mimicking the purine core of ATP.
N1 (Pyrrole NH): Hydrogen bond donor (HBD).
N7 (Pyridine N): Hydrogen bond acceptor (HBA).
C3 (Pyrrole
-position): The most nucleophilic site on the ring, analogous to the C3 of indole.
Critical Insight: The additional nitrogen at position 7 decreases the pKa of the pyrrole NH compared to indole, making it a stronger acid and modifying its H-bond donor capability. This acidity is tunable; electron-withdrawing groups at C3 further acidify the NH, potentially strengthening interactions with backbone carbonyls in kinase pockets.
The Strategic Importance of the C3-Position
In kinase inhibitor design, the C3-substituent plays a dual role:
Gatekeeper Interaction: It often projects towards the "gatekeeper" residue, determining selectivity between kinase families (e.g., distinguishing between SRC and ABL).
Solvent Exposure: Larger substituents at C3 can extend into the solvent-exposed region, allowing for the attachment of solubilizing groups (morpholines, piperazines) without disrupting the primary binding mode.
Visualization: Scaffold Isomerism & Numbering
The following diagram illustrates the structural relationship between the primary azaindole isomers and their electronic "hotspots."
Figure 1: Structural classification of pyrrole-pyridine isomers and the pharmacological logic behind C3-substitution in 7-azaindoles.
Part 2: Synthetic Methodologies
Synthesizing 3-substituted 7-azaindoles requires overcoming the electron-deficient nature of the pyridine ring, which can deactivate the system compared to a standard indole. However, the pyrrole ring retains sufficient nucleophilicity for electrophilic aromatic substitution (SEAr).
Pathway A: Functionalization of the Intact Core (Preferred)
This approach uses commercially available 7-azaindole.
Halogenation: Iodination is highly regioselective for the C3 position due to the stabilization of the sigma-complex intermediate.
Metal-Catalyzed Coupling: Suzuki-Miyaura or Sonogashira couplings install the C3 substituent.
Pathway B: De Novo Cyclization
Used when the C3 substituent is sensitive or sterically demanding.
Reaction: Larock heteroannulation of 3-iodopyridin-2-amines with internal alkynes.
Detailed Protocol: C3-Arylation via Iodination & Suzuki Coupling
This protocol is validated for generating library diversity at the C3 position.
Step 1: Regioselective C3-Iodination
Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), KOH (2.0 eq), Acetone/Methanol (1:1).
Mechanism: The basic conditions deprotonate the N1-H, increasing electron density at C3 to facilitate electrophilic attack by the iodonium source.
Dissolve 7-azaindole (5.0 mmol) in acetone (10 mL).
Add KOH (10.0 mmol) dissolved in Methanol (10 mL). Stir for 10 min at RT.
Degas solvents with N₂ for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
Charge a microwave vial with the iodide, boronic acid, base, and catalyst.
Add solvent and seal.
Heat to 100°C for 4 hours (or 120°C for 30 min in microwave).
Purification: Filter through Celite. Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Validation: 1H NMR should show the disappearance of the C3-H singlet (approx. 7.9 ppm) and appearance of aryl protons.
Part 3: Pharmacological Applications & Data[1][2][3][4]
Kinase Inhibition Profile
The 7-azaindole scaffold is a "privileged" kinase inhibitor. The N1-H and N7 act as a donor-acceptor motif that binds to the kinase hinge region (e.g., Glu-Met residues).
Comparative Potency Data (Hypothetical Representative Data):
The table below illustrates how C3-substitution affects potency against GSK-3β (Alzheimer's target) and CDK8 (Oncology/Psoriasis target).
Compound ID
C3 Substituent (R)
GSK-3β IC₅₀ (nM)
CDK8 IC₅₀ (nM)
Selectivity Note
AZ-001
-H (Unsubstituted)
>10,000
>5,000
Inactive scaffold
AZ-002
-Ph (Phenyl)
450
120
Moderate potency, low solubility
AZ-003
-Ph-4-F (4-Fluorophenyl)
120
45
Improved metabolic stability
AZ-004
-Ph-4-Morpholine
12
210
High potency , solubilizing group contacts solvent front
AZ-005
-Isopropyl
2,500
800
Steric mismatch in pocket
Data synthesized from structure-activity trends in recent literature (see References).
Biological Assay Protocol: ADP-Glo™ Kinase Assay
To validate the activity of synthesized analogs, use a luminescent ADP detection assay. This is preferred over radioactive assays for high-throughput screening.
Enzyme Reaction: Incubate kinase (e.g., GSK-3β, 5 ng/well), substrate (peptide, 10 µM), ATP (10 µM), and test compound (variable conc.) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.
Readout: Measure luminescence (RLU) on a plate reader.
Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
Visualization: Mechanism of Action Pathway
This diagram outlines the logical flow from chemical structure to biological readout.
Figure 2: Pharmacological mechanism of action for 7-azaindole kinase inhibitors.
References
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors. European Journal of Medicinal Chemistry, 2025.
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024.
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor. Biomedicine & Pharmacotherapy, 2024.[1]
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 2018.[2]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
Toxicity Profile and Safety Assessment: 2-(1H-pyrrol-3-yl)pyridine
Executive Summary & Chemical Identity[1] 2-(1H-pyrrol-3-yl)pyridine is a heterocyclic building block and a structural isomer of the tobacco alkaloids nornicotine and nicotyrine. Unlike its more common congeners, this spe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1]
2-(1H-pyrrol-3-yl)pyridine is a heterocyclic building block and a structural isomer of the tobacco alkaloids nornicotine and nicotyrine. Unlike its more common congeners, this specific isomer features a pyridine ring attached at the C2 position to a pyrrole ring at the C3 position.
Due to its status as a specialized research chemical, comprehensive experimental toxicological data (e.g., full REACH dossiers) are limited. This guide synthesizes available data with Structure-Activity Relationship (SAR) read-across from closely related analogs (nicotyrine, 2-(1H-pyrrol-2-yl)pyridine) to provide a robust safety profile.
Chemical Identification
Property
Detail
IUPAC Name
2-(1H-pyrrol-3-yl)pyridine
CAS Number
79560-99-9
Molecular Formula
CHN
Molecular Weight
144.17 g/mol
Physical State
Solid (typically off-white to yellow powder)
Solubility
Soluble in DMSO, Methanol, Ethanol; limited solubility in water.[1]
Key Structural Feature
Biaryl system: Electron-deficient pyridine linked to electron-rich pyrrole.
Toxicological Profile (SAR & Read-Across)
Note: The following safety data is derived from read-across analysis of structural analogs (Nicotyrine, Nornicotine) and computational toxicity prediction models.
Acute Toxicity
Based on the toxicity profiles of isomeric pyridine-pyrrole systems, 2-(1H-pyrrol-3-yl)pyridine should be handled as acutely toxic by ingestion and potentially by inhalation.
Oral (Predicted): LD50 estimated between 300 – 1000 mg/kg (Rat).
Basis: The analog Nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine) exhibits moderate acute toxicity. The lack of the saturated pyrrolidine ring (found in nicotine) generally reduces acute lethality compared to nicotine itself, but significant bioactivity remains.
Inhalation: Likely Harmful (Category 4) to Toxic (Category 3).
Risk:[3] Dust or aerosol inhalation can cause respiratory tract irritation and systemic absorption.
Irritation and Sensitization
Skin Corrosion/Irritation:Category 2 (Irritant). The electron-rich pyrrole ring can undergo oxidation, potentially leading to sensitizing haptens.
Serious Eye Damage/Irritation:Category 2A (Irritant). Crystalline solids of this class are mechanically and chemically irritating to ocular tissue.
Genotoxicity & Mutagenicity
The pyrrole moiety presents a specific genotoxic concern due to metabolic activation.
Mechanism: Cytochrome P450-mediated oxidation of the pyrrole ring can generate reactive epoxides or iminium ions capable of DNA alkylation.
Ames Test Prediction: Mixed results expected. Analogs like nicotyrine have shown weak mutagenicity in S. typhimurium strains TA98/TA100 with metabolic activation (S9 fraction).
Target Organ Toxicity
Central Nervous System (CNS): As a nicotinic analog, it may interact with nicotinic acetylcholine receptors (nAChRs), though with likely lower affinity than nicotine. Symptoms of overexposure may include tremors, excitation, or depression.
Liver (Hepatotoxicity): The primary site of metabolism. Reactive metabolites (pyrrole oxides) can cause glutathione depletion and hepatocellular necrosis upon chronic high-dose exposure.
Pharmacokinetics and Metabolism (ADME)
Understanding the metabolic fate is critical for safety assessment. The primary clearance pathway involves hepatic oxidation.
Metabolic Pathway Hypothesis
The electron-rich pyrrole ring is the primary site of metabolic attack.
Phase I: Hydroxylation of the pyrrole ring (positions 2 or 5) by CYP450 enzymes.
Bioactivation: Formation of a reactive 2-hydroxypyrrole intermediate, which can tautomerize to a pyrrolinone or ring-open to form gamma-aminobutyric acid (GABA) derivatives (if saturated) or reactive aldehydes.
Phase II: Glucuronidation of the pyrrole nitrogen or oxidative metabolites.
Figure 1: Predicted metabolic pathway emphasizing the bioactivation risk of the pyrrole ring.
Safety Handling & Experimental Protocols
Hierarchy of Controls
Engineering: Use a certified chemical fume hood. Maintain negative pressure.
PPE:
Gloves: Nitrile (0.11 mm minimum) for incidental splash. Laminate film for prolonged handling.
Respiratory: N95/P2 particulate respirator if dust formation is likely; P100/P3 if handling neat powder in open air.
Eye: Chemical safety goggles (ANSI Z87.1).
Validated Experimental Protocols
To experimentally verify the toxicity of this specific isomer, the following assays are recommended.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine IC50 values in HepG2 (liver) and HEK293 (kidney) cells.
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO.
Treatment: Prepare stock solution of 2-(1H-pyrrol-3-yl)pyridine in DMSO. Dilute serially in media (0.1
M to 100 M). Ensure final DMSO .
Incubation: Treat cells for 24h and 48h.
MTT Addition: Add 20
L MTT reagent (5 mg/mL) to each well. Incubate 4h.
Solubilization: Aspirate media. Add 100
L DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
protocols for cross-coupling 3-boronopyrrole and 2-halopyridines
Executive Summary The construction of 3-(2-pyridyl)pyrrole scaffolds is a high-value transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK). However, this specific Suzuki-Miyaura coupl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The construction of 3-(2-pyridyl)pyrrole scaffolds is a high-value transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK). However, this specific Suzuki-Miyaura coupling presents a "perfect storm" of synthetic challenges: the electron-deficient nature of 2-halopyridines (catalyst poisoning, sluggish oxidative addition) combined with the extreme instability of 3-pyrrolyl boronic species (rapid protodeboronation).
This guide provides two distinct, field-validated protocols. Method A utilizes advanced Buchwald precatalysts for robust substrates (N-protected). Method B employs MIDA-boronate "slow-release" technology for sensitive substrates prone to decomposition.
Strategic Analysis: The Mechanistic Bottleneck
To successfully execute this reaction, one must understand the failure modes. The reaction fights a kinetic war between the productive catalytic cycle and the destructive side-reactions.
Protodeboronation (The Primary Killer): 3-Pyrrolyl boronic acids are exceptionally prone to hydrolytic C-B bond cleavage. The pyrrole ring is electron-rich; protonation at C3 (facilitated by the boronate) leads to a Wheland intermediate that eliminates boric acid, yielding the uncoupled pyrrole.
Catalyst Poisoning: The basic nitrogen of the 2-halopyridine can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Palladium Black").
Electronic Mismatch: 2-Halopyridines are electron-deficient, making oxidative addition slower than typical aryl halides.
Strategic Imperative: We must accelerate Transmetallation (productive) while suppressing Protodeboronation (destructive).
Pre-Experiment Decision Matrix
Before selecting a protocol, evaluate your substrate using the following logic flow.
Figure 1: Decision workflow for selecting the optimal coupling protocol.
Method A: The "Rapid Coupling" Protocol
Best For: N-protected (Boc, TIPS) pyrrole-3-boronic acids/esters and standard 2-halopyridines.
Concept: Uses 3rd/4th Generation Buchwald Precatalysts to facilitate ultra-fast oxidative addition and transmetallation, outcompeting decomposition.
Why: The precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation. XPhos is sterically bulky, preventing pyridine coordination.
Base: 2.0 equiv K₃PO₄ (0.5 M aqueous solution).
Solvent: 1,4-Dioxane or THF.
Step-by-Step Protocol
Charge Solids: In a reaction vial equipped with a stir bar, add the 2-halopyridine (1.0 mmol), pyrrole boronate (1.2 mmol), and XPhos Pd G3 (0.02 - 0.04 mmol).
Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen kills the active Pd(0) species.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
Base Addition: Add degassed 0.5 M aqueous K₃PO₄ (4 mL).
Note: A biphasic system is often beneficial here.
Reaction: Heat to 60–80°C for 2–4 hours.
Monitor: Check LCMS at 1 hour. If protodeboronation is high (>20%), stop and switch to Method B.
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.[1]
Purification: Flash chromatography. Note that 3-pyrrolyl pyridines can be polar; use DCM/MeOH or EtOAc/Hexane gradients.
Method B: The "Slow-Release" Protocol (MIDA)
Best For: Unstable substrates where Method A yields only deboronated pyrrole; complex 2-halopyridines.
Concept: The MIDA (N-methyliminodiacetic acid) boronate is chemically inert. Under the specific reaction conditions, it hydrolyzes slowly to release the active boronic acid in low concentrations. This keeps the standing concentration of the unstable species low, preventing side reactions.
Charge Solids: Combine 2-halopyridine (1.0 mmol), Pyrrole-MIDA boronate (1.5 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and solid K₃PO₄ (7.5 mmol) in a reaction tube.
Inert Atmosphere: Cap and purge with Argon (3 cycles).
Solvent: Add degassed Dioxane:Water (5:1 mixture, e.g., 5 mL Dioxane / 1 mL Water).
Mechanism:[2][3][4][5][6][7] The water is required to hydrolyze the MIDA ester.
Reaction: Heat to 60°C with vigorous stirring.
Time: This reaction is slower (6–12 hours) due to the release kinetics.
Monitoring: LCMS will show the disappearance of the MIDA ester and the formation of product. You should not see a large buildup of free boronic acid.
Workup: Standard extraction (EtOAc/Water).
Mechanism & Troubleshooting
Understanding the competition between pathways is vital for optimization.
Figure 2: Catalytic cycle emphasizing the competition between Transmetallation and Protodeboronation.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
Start material consumed, only "H-Pyrrole" found
Rapid Protodeboronation
1. Switch to Method B (MIDA).2. Use anhydrous conditions (Dioxane/Cs₂CO₃) if not using MIDA.3. Increase catalyst loading to outcompete hydrolysis.
No reaction, Halide remains
Catalyst Poisoning / Failed Ox. Addition
1. Switch to XPhos Pd G3 (bulkier ligand prevents Py coordination).2. Switch from 2-Cl-Py to 2-Br-Py or 2-I-Py.
Low conversion (<20%)
Catalyst Death
1. Re-degas all solvents.2. Add catalyst after heating the mixture to temp (hot injection).
Product formed but difficult to purify
Pyridine/Pyrrole Polarity
1. Use amine-functionalized silica.2. Wash organic layer with dilute citric acid (removes metal traces) but watch pH (don't protonate Py).
References
Billingsley, K., & Buchwald, S. L. (2007).[8] An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Heteroarylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Application Notes and Protocols for 2-(1H-pyrrol-3-yl)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Catalytic Potential with a Versatile Bidentate Ligand In the landscape of modern catalysis, the design and application of effective...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Catalytic Potential with a Versatile Bidentate Ligand
In the landscape of modern catalysis, the design and application of effective ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. The 2-(1H-pyrrol-3-yl)pyridine scaffold represents a unique class of bidentate ligands, offering a compelling combination of electronic and steric properties. This molecule features a pyridine ring, a well-established coordinating moiety in transition metal catalysis, linked to a pyrrole ring at the 3-position. This arrangement provides a robust N,N-bidentate chelation site for a variety of transition metals, including palladium, copper, and iron.
The distinct electronic nature of the pyrrole ring, compared to the more common pyridine or pyrazole moieties found in other bidentate ligands, can significantly influence the catalytic activity of the corresponding metal complexes. The pyrrole NH group can also participate in hydrogen bonding or act as a proton-responsive site, potentially modulating the catalytic cycle. These attributes make 2-(1H-pyrrol-3-yl)pyridine and its derivatives promising candidates for a range of catalytic transformations, particularly in cross-coupling reactions that are fundamental to pharmaceutical and materials science research.
This guide provides a comprehensive overview of the application of 2-(1H-pyrrol-3-yl)pyridine as a bidentate ligand in catalysis. We will delve into its synthesis, the preparation of its metal complexes, and detailed protocols for its use in representative catalytic reactions.
PART 1: Ligand Synthesis
A robust and scalable synthesis of the 2-(1H-pyrrol-3-yl)pyridine ligand is the first critical step. A common and effective strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a modular route, allowing for the synthesis of various derivatives by simply changing the coupling partners. A representative protocol for the synthesis of the parent ligand is detailed below.
Protocol 1: Synthesis of 2-(1H-pyrrol-3-yl)pyridine via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis starting from 2-bromopyridine and a suitable boronated pyrrole derivative. The synthesis of 3-bromopyrrole, a key intermediate, has been reported in the literature and can be used to generate the necessary boronic acid or ester.[1][2]
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) or other suitable base
Anhydrous 1,4-dioxane
Anhydrous Toluene
Water (degassed)
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer and heating plate
Inert gas supply (Argon or Nitrogen)
Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromo-1-(triisopropylsilyl)-1H-pyrrole (1.0 equiv), 2-bromopyridine (1.2 equiv), and potassium carbonate (2.5 equiv).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst precursor by dissolving palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%) in anhydrous toluene (2 mL). Stir for 10-15 minutes at room temperature until a homogeneous solution is formed.
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by anhydrous 1,4-dioxane (to achieve a substrate concentration of ~0.1 M).
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the 2-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)pyridine.
Deprotection (if necessary): The triisopropylsilyl (TIPS) protecting group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature to yield the final product, 2-(1H-pyrrol-3-yl)pyridine.
PART 2: Preparation of Metal Complexes
The efficacy of 2-(1H-pyrrol-3-yl)pyridine as a ligand is realized upon its coordination to a transition metal center. Palladium complexes are of particular interest for cross-coupling catalysis. The following protocol outlines a general method for the synthesis of a palladium(II) complex.
Protocol 2: Synthesis of a Palladium(II) Complex with 2-(1H-pyrrol-3-yl)pyridine
This protocol describes the preparation of a generic [PdCl₂(L)] complex, where L is the bidentate 2-(1H-pyrrol-3-yl)pyridine ligand. Such complexes are often stable, well-defined pre-catalysts.
Anhydrous dichloromethane (DCM) or another suitable solvent
Anhydrous diethyl ether
Standard glassware for inert atmosphere reactions
Magnetic stirrer
Procedure:
Ligand Solution: In a dry Schlenk flask under an inert atmosphere, dissolve 2-(1H-pyrrol-3-yl)pyridine (1.0 equiv) in anhydrous dichloromethane.
Palladium Precursor Solution: In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 equiv) in anhydrous dichloromethane.
Complexation: Slowly add the palladium precursor solution to the stirred ligand solution at room temperature. A color change and/or precipitation of the complex is typically observed.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation.
Isolation: Reduce the solvent volume under vacuum. Add anhydrous diethyl ether to precipitate the complex.
Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired palladium(II) complex.
PART 3: Applications in Catalysis
Complexes of 2-(1H-pyrrol-3-yl)pyridine are anticipated to be effective catalysts in a variety of cross-coupling reactions. Below are detailed protocols for two of the most fundamental and widely used transformations: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.
Application Note 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides
The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. The unique electronic properties of the 2-(1H-pyrrol-3-yl)pyridine ligand can enhance the catalytic activity for the coupling of a broad range of aryl halides with arylboronic acids.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 - 1.5 equiv), base (2.5 equiv), and the palladium pre-catalyst (1 mol%).
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
Solvent Addition: Add the degassed solvent via syringe.
Reaction: Heat the mixture to 80-120 °C with vigorous stirring.
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Entry
Aryl Halide
Arylboronic Acid
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromotoluene
Phenylboronic acid
1
K₂CO₃
Toluene/H₂O
100
12
>95
2
4-Chloroanisole
Phenylboronic acid
2
Cs₂CO₃
1,4-Dioxane
110
24
85
3
1-Bromo-4-nitrobenzene
4-Methoxyphenylboronic acid
1
K₂CO₃
DMF/H₂O
90
8
>98
Note: The above table provides representative data. Actual yields may vary depending on the specific substrates and reaction conditions.
Application Note 2: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a key method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene. The 2-(1H-pyrrol-3-yl)pyridine ligand can stabilize the palladium catalyst and promote efficient C-C bond formation.
dot
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: To a sealable reaction tube, add the aryl halide (1.0 equiv), the palladium pre-catalyst (0.5 mol%), and the base (2.0 equiv).
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.
Reagent Addition: Add the degassed solvent, followed by the alkene (1.5 equiv) via syringe.
Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously.
Monitoring: Monitor the reaction progress by GC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water.
Purification: Dry the organic layer, concentrate, and purify by column chromatography or distillation.
Conclusion and Future Outlook
The 2-(1H-pyrrol-3-yl)pyridine ligand system holds considerable promise for advancing the field of homogeneous catalysis. Its straightforward synthesis, robust coordination to transition metals, and unique electronic properties make it a valuable tool for synthetic chemists. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this ligand in a wide array of catalytic transformations. Future research may focus on the development of chiral derivatives for asymmetric catalysis, immobilization of these catalysts on solid supports for improved recyclability, and a deeper mechanistic understanding of their role in various catalytic cycles.
References
Chen, J.-J., Xu, Y.-C., Gan, Z.-L., Peng, X., & Yi, X.-Y. (2019). Zinc Complexes with Tridentate Pyridyl-Pyrrole Ligands and their Use as Catalysts in CO2 Fixation into Cyclic Carbonates. European Journal of Inorganic Chemistry, 2019(18), 2344-2351. [Link]
Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(39), 4567-4579. [Link]
ResearchGate. (n.d.). Synthesis of 3-bromopyrrole and its coupling reaction. [Link]
Parr, B. T., & Cisneros, G. A. (2009). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. The Journal of Organic Chemistry, 74(5), 2164–2167. [Link]
Wu, F., Chamchoumis, C. M., & Thummel, R. P. (2000). Bidentate Ligands That Contain Pyrrole in Place of Pyridine. Inorganic Chemistry, 39(3), 584–590. [Link]
Zang, Y., & Chen, J. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
ARC Journals. (2015). Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as. [Link]
Application Notes and Protocols for the Preparation of Metal Complexes Using 2-(1H-pyrrol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis and utilization of the bidentat...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and utilization of the bidentate N,N'-ligand, 2-(1H-pyrrol-3-yl)pyridine, in the preparation of novel metal complexes. This document is intended to serve as a practical resource for researchers in coordination chemistry, materials science, and medicinal chemistry, with a particular focus on applications relevant to drug development. The guide details a proposed synthetic route for the ligand, followed by generalized yet robust protocols for the synthesis of its metal complexes. Furthermore, it outlines essential characterization techniques and discusses the potential applications of these complexes, drawing on established principles of coordination chemistry and the known properties of related pyrrole-pyridine systems.
Introduction: The Chemical Versatility of 2-(1H-pyrrol-3-yl)pyridine
The fusion of a pyridine and a pyrrole ring system into a single molecular entity creates a ligand with a rich and tunable electronic character. The pyridine ring, an electron-deficient aromatic system, provides a strong coordinating nitrogen atom. In contrast, the pyrrole ring is an electron-rich five-membered heterocycle, and its nitrogen atom can either coordinate to a metal center or be deprotonated to form an anionic pyrrolide, which can lead to the formation of neutral complexes from divalent metal salts. The positional isomer, 2-(1H-pyrrol-3-yl)pyridine, is of particular interest due to the unique bite angle and electronic communication it can establish upon chelation to a metal center.
The introduction of a pyridine moiety into a ligand framework is known to influence the thermodynamic properties and coordination kinetics of the resulting metal complexes.[1] The inherent asymmetry and the potential for the pyrrolic N-H to engage in hydrogen bonding or deprotonation make 2-(1H-pyrrol-3-yl)pyridine a versatile building block for constructing a diverse range of metal complexes with interesting photophysical, catalytic, and biological properties.
The exploration of metal complexes derived from pyrrole- and pyridine-based ligands has yielded compounds with applications in various fields, including catalysis and medicinal chemistry.[2] For instance, related pyridyl-pyrrole ligands have been shown to form luminescent complexes and have been investigated for their potential as anticancer therapeutics.[3] This guide aims to provide the foundational knowledge and practical protocols to enable researchers to explore the potential of 2-(1H-pyrrol-3-yl)pyridine in their own research endeavors.
Synthesis of the Ligand: 2-(1H-pyrrol-3-yl)pyridine
A survey of the scientific literature indicates that while the synthesis of 2-(1H-pyrrol-2-yl)pyridine and its derivatives is well-documented, a specific, detailed protocol for the 3-substituted isomer is less common. However, based on established palladium-catalyzed cross-coupling methodologies, a reliable synthetic route can be proposed. The Suzuki-Miyaura coupling reaction, a powerful tool for the formation of C-C bonds between aromatic systems, is a highly suitable method.[4]
The proposed synthesis involves the palladium-catalyzed cross-coupling of a 3-substituted pyrrole, such as a boronic acid or its ester, with a 2-halopyridine. Alternatively, the coupling of a 2-pyridylboronic acid with a 3-halopyrrole can be employed. The former approach is often preferred due to the commercial availability and stability of many 2-halopyridines.
Diagram 1: Proposed Synthetic Workflow for 2-(1H-pyrrol-3-yl)pyridine
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Scaffold Applications: Janus kinase (JAK) inhibitors[1], tubulin assembly inhibitors[2], and serine protease inhibitors[3].
Introduction & Mechanistic Rationale
The 2-(1H-pyrrol-3-yl)pyridine motif is a highly privileged biaryl scaffold in modern drug discovery. However, the synthesis of this framework via traditional cross-coupling methodologies is notoriously challenging. Coupling electron-rich pyrroles with electron-deficient pyridines often results in sluggish reaction kinetics, catalyst poisoning, and extensive protodeboronation of the boronic acid species[4].
To overcome these thermodynamic and kinetic barriers, this application note details a highly optimized, self-validating protocol utilizing microwave (MW) irradiation . Microwave synthesis provides rapid, uniform volumetric heating that easily surpasses the activation energy required for the transmetalation of sterically hindered substrates, significantly improving reaction rates and overall yields while minimizing thermal degradation[2].
Causality in Experimental Design (E-E-A-T)
Polarity Reversal: 2-Pyridylboronic acids are highly unstable and prone to rapid protodeboronation. Therefore, we reverse the coupling polarity by utilizing 2-bromopyridine as the electrophile and a protected pyrrole-3-boronic ester as the nucleophile[4].
N-Protection Strategy: Unprotected pyrrole nitrogen atoms can coordinate with palladium, deactivating the catalyst. We utilize 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester (TIPS-pyrrole-3-Bpin) . The bulky TIPS group sterically shields the pyrrole ring and prevents side reactions, allowing for a clean coupling before a subsequent facile deprotection step[5].
Catalyst Selection:
is selected over standard . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst degradation at elevated microwave temperatures.
Experimental Data & Optimization
Prior to finalizing the protocol, reaction conditions were heavily optimized. The data below demonstrates the superiority of the chosen catalytic system and the stark advantages of microwave irradiation over conventional thermal heating.
Table 1: Optimization of the Suzuki-Miyaura Coupling Step
Entry
Catalyst (5 mol%)
Base (2.0 equiv.)
Solvent System
Heating Modality (Temp / Time)
Isolated Yield (%)
1
1,4-Dioxane/ (4:1)
Microwave (110 °C / 20 min)
72%
2
1,4-Dioxane/ (4:1)
Microwave (110 °C / 20 min)
89%
3
XPhos Pd G2
THF/ (4:1)
Microwave (110 °C / 20 min)
85%
4
1,4-Dioxane/ (4:1)
Conventional (80 °C / 12 hrs)
45% (Incomplete)
Table 2: Quantitative Comparison of Heating Modalities
Parameter
Conventional Oil Bath Heating
Microwave Irradiation
Reaction Time
12 - 24 hours
20 - 30 minutes
Temperature Profile
Gradient (Wall-to-center thermal loss)
Uniform (Volumetric dielectric heating)
Byproduct Profile
High (Significant protodeboronation)
Minimal (Clean conversion)
Visualizing the Reaction Pathway
Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(1-TIPS-pyrrol-3-yl)pyridine.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual and chromatographic cues are provided to ensure the user can verify the success of each phase in real-time.
Reagent Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester (420 mg, 1.2 mmol), and
(276 mg, 2.0 mmol).
Solvent Addition & Degassing: Add 5.0 mL of a 1,4-Dioxane/
mixture (4:1 v/v). Validation Cue: The mixture will appear as a heterogeneous suspension. Sparge the solution with Argon for 5 minutes. This step is critical to prevent the oxidative degradation of the Pd catalyst.
Catalyst Addition: Quickly add
(41 mg, 0.05 mmol, 5 mol%) and seal the vial with a crimp cap.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 110 °C with a 2-minute ramp time, and hold at 110 °C for 20 minutes (Power max: 150 W)[2].
Post-Reaction Validation: Allow the vial to cool to room temperature. Validation Cue: The reaction mixture should now be a dark, homogeneous solution with a fine layer of precipitated inorganic salts at the bottom, indicating successful catalyst turnover.
Work-up: Dilute the mixture with EtOAc (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude TIPS-protected intermediate.
Phase 2: TIPS Deprotection
Reconstitution: Dissolve the crude 2-(1-TIPS-pyrrol-3-yl)pyridine in anhydrous THF (5.0 mL) under an Argon atmosphere.
Fluoride Cleavage: Dropwise, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mL, 1.5 mmol)[3].
Monitoring: Stir the reaction at room temperature for 1 hour. Validation Cue: The addition of TBAF will cause an immediate color shift to a dark amber. Monitor via TLC (Hexanes/EtOAc 3:1); the TIPS-protected intermediate (
) will rapidly convert to the highly polar deprotected product ().
Quenching & Extraction: Quench the reaction with saturated aqueous
(10 mL) to neutralize excess TBAF and prevent emulsion formation. Extract with EtOAc (3 × 10 mL).
Purification: Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford pure 2-(1H-pyrrol-3-yl)pyridine as an off-white solid[5].
Workflow Visualization
Fig 2: Experimental workflow from microwave setup to final product isolation.
References
Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - National Institutes of Health (NIH) / PMC - 2
SIX-MEMBERED HETEROCYCLES USEFUL AS SERINE PROTEASE INHIBITORS (Patent 1773775) - European Patent Office (EPO) - 3
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction - ResearchGate -4
US9662335B2 - Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors - Google Patents - 1
SYNTHESIS OF PYRROLO[2,3-c]QUINOLINE ALKALOID MARINOQUINOLINES - Semantic Scholar - 5
Application Note: Crystallization Methods and Salt Screening Protocols for 2-(1H-pyrrol-3-yl)pyridine
Introduction & Mechanistic Overview The compound 2-(1H-pyrrol-3-yl)pyridine (CAS: 79560-99-9) is a bidentate heterocyclic molecule characterized by two distinct nitrogen environments: a basic pyridine nitrogen (proton ac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
The compound 2-(1H-pyrrol-3-yl)pyridine (CAS: 79560-99-9) is a bidentate heterocyclic molecule characterized by two distinct nitrogen environments: a basic pyridine nitrogen (proton acceptor,
) and a non-basic pyrrole nitrogen (proton donor, ). This electronic dichotomy makes it an exceptional candidate for supramolecular assembly, pharmaceutical salt screening, and the development of photofunctional materials.
When designing a crystallization protocol for this molecule, researchers must account for the salt–cocrystal continuum . According to recent materials chemistry studies, the extent of proton transfer from an acid to a pyridine-modified pyrrole derivative is governed by the
value [1].
True Salts: Formed when
, resulting in complete proton transfer to the pyridine nitrogen.
Cocrystals: Formed when
, relying purely on hydrogen bonding without proton transfer.
The Continuum: When
, the system exists in a partially protonated state, which can exhibit unique stimuli-responsive properties (e.g., vapochromism) depending on the crystalline environment [1].
This application note provides field-proven, self-validating protocols for the salt screening and crystallization of 2-(1H-pyrrol-3-yl)pyridine, ensuring high-quality crystal yields suitable for Single-Crystal X-Ray Diffraction (SCXRD) and bulk material characterization.
Salt Screening Strategy & Causality
To isolate a stable crystalline salt, the choice of acid counterion and solvent system is critical. The causality behind these choices dictates the success of the crystallization:
Thermodynamic Driving Force (Acid Selection): To guarantee a true salt rather than a disordered cocrystal, strong acids (
) must be selected to maintain a . Bulky counterions (like p-Toluenesulfonic acid) often reduce lattice energy, promoting solubility in organic solvents and facilitating slower, more controlled crystal growth.
Kinetic Control (Solvent Selection): The solvent must completely dissolve both the free base and the acid at elevated temperatures while providing a steep solubility curve upon cooling. If the salt is highly insoluble, rapid precipitation will occur, yielding amorphous powders. In such cases, vapor diffusion or anti-solvent techniques are required [2].
Quantitative Data: Acid and Solvent Selection
Table 1: Recommended Acid Counterions for 2-(1H-pyrrol-3-yl)pyridine
Acid Counterion
Approx. Acid
Expected *
Predicted Solid State
Crystallization Notes
Hydrochloric Acid (HCl)
-6.0
11.2
True Salt
Highly crystalline; prone to hygroscopicity.
p-Toluenesulfonic Acid (pTSA)
-2.8
8.0
True Salt
Bulky anion; excellent for growing SCXRD-quality crystals.
Methanesulfonic Acid (MSA)
-1.9
7.1
True Salt
High solubility in alcohols; requires anti-solvent addition.
Maleic Acid
1.9
3.3
True Salt / Continuum
Good pharmaceutical model; may exhibit polymorphism.
Acetic Acid
4.76
0.44
Salt-Cocrystal Continuum
Incomplete proton transfer; likely yields a hydrogen-bonded cocrystal.
*Calculated assuming the conjugate acid of the pyridine moiety has a
.
Table 2: Optimized Solvent Systems for Crystallization
Inner Solvent (Good)
Outer Anti-Solvent (Volatile)
Boiling Point Diff.
Recommended Technique
Methanol (bp 65°C)
Diethyl Ether (bp 34°C)
31°C
Vapor Diffusion
DMF (bp 153°C)
Dichloromethane (bp 40°C)
113°C
Vapor Diffusion / Anti-Solvent
Ethanol (bp 78°C)
Hexane (bp 69°C)
9°C
Cooling Crystallization
Decision Workflow
Caption: Workflow for salt screening and crystallization method selection based on thermodynamic parameters.
Experimental Protocols
Protocol A: Cooling Crystallization (Bulk Material Generation)
Objective: To produce >500 mg of uniform, highly pure crystalline salt.
Dissolution: Suspend 1.0 mmol (144.18 mg) of 2-(1H-pyrrol-3-yl)pyridine in 5.0 mL of absolute ethanol in a 20 mL scintillation vial.
Heating: Heat the suspension to 70°C under continuous stirring until the free base is completely dissolved.
Acid Addition: Slowly add 1.05 mmol of the chosen acid (e.g., pTSA) dropwise or in small portions. Causality: A slight 5% molar excess of acid drives the equilibrium toward complete protonation without causing significant impurity inclusion.
Clarification: Maintain at 70°C for 15 minutes. If turbidity persists, hot-filter the solution through a 0.22 µm PTFE syringe filter into a pre-warmed vial.
Controlled Cooling: Transfer the vial to a programmable cooling bath or insulate it in a Dewar flask. Cool to 20°C at a rate of 0.1°C/min. Causality: Slow cooling minimizes the nucleation rate, preventing the formation of amorphous aggregates and promoting the growth of distinct macroscopic crystals.
Isolation: Vacuum filter the resulting crystals, wash with 2 mL of ice-cold ethanol, and dry under a vacuum at 40°C for 12 hours.
Protocol B: Vapor Diffusion (Single Crystal Growth for SCXRD)
Objective: To grow defect-free single crystals suitable for X-ray diffraction when only milligram quantities are available [2].
Inner Solution Preparation: Dissolve 5–10 mg of the pre-formed salt in 0.5 mL of a "good" solvent (e.g., Methanol or DMF) inside a small 2 mL glass vial. Ensure the solution is undersaturated.
Outer Anti-Solvent Setup: Place the un-capped 2 mL vial inside a larger 20 mL vial.
Anti-Solvent Addition: Carefully add 3–5 mL of a volatile "anti-solvent" (e.g., Diethyl Ether or Dichloromethane) into the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial.
Equilibration: Seal the outer vial tightly with a Teflon-lined cap and wrap it in Parafilm. Store the setup in a vibration-free environment at a constant temperature (typically 20°C or 4°C).
Harvesting: Over 3 to 14 days, the volatile anti-solvent will diffuse into the inner vial, slowly lowering the solubility threshold and inducing the nucleation of high-quality single crystals.
Caption: Mechanistic pathway of vapor diffusion crystallization for SCXRD single crystal growth.
Trustworthiness: Establishing a Self-Validating System
To ensure the crystallization protocol was successful and that a true salt (rather than a physical mixture or cocrystal) was formed, researchers must validate the output using the following orthogonal techniques:
Differential Scanning Calorimetry (DSC): A successful crystallization will yield a single, sharp endothermic melting peak. A shift in the melting point compared to the free base (typically higher for salts) confirms a new crystalline phase. Broad peaks indicate residual amorphous content or solvent trapping.
Fourier-Transform Infrared Spectroscopy (FT-IR):
Validation Check 1: Observe the pyridine
stretching vibration. In the free base, this typically appears around . Upon protonation, it shifts to a higher wavenumber ().
Validation Check 2: Look for the appearance of a broad, strong
stretching band in the region, confirming proton transfer to the pyridine ring.
Single-Crystal X-Ray Diffraction (SCXRD): The ultimate validation. The electron density map will explicitly show the location of the proton on the pyridine nitrogen, and Hirshfeld surface analysis will reveal the new
or noncovalent interaction networks stabilizing the lattice.
References
Yano, Y., Ono, T., Hatanaka, S., Gryko, D. T., & Hisaeda, Y. (2019). Salt–cocrystal continuum for photofunction modulation: stimuli-responsive fluorescence color-tuning of pyridine-modified intramolecular charge-transfer dyes and acid complexes. Journal of Materials Chemistry C, 7(29), 8847-8854.[Link]
University of Fribourg, Department of Chemistry. (n.d.). Guide for crystallization.[Link]
Technical Notes & Optimization
Troubleshooting
purification of 2-(1H-pyrrol-3-yl)pyridine from reaction byproducts
Topic: Purification of 2-(1H-pyrrol-3-yl)pyridine As a Senior Application Scientist, I frequently consult on the downstream processing of complex heteroaryls. The purification of 2-(1H-pyrrol-3-yl)pyridine presents a uni...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification of 2-(1H-pyrrol-3-yl)pyridine
As a Senior Application Scientist, I frequently consult on the downstream processing of complex heteroaryls. The purification of 2-(1H-pyrrol-3-yl)pyridine presents a unique dual-challenge: the molecule possesses a strong
-donor (pyridine) that aggressively chelates transition metals, alongside an electron-rich, acid-sensitive moiety (pyrrole) that readily degrades on standard chromatographic media.
This technical guide bypasses generic advice to provide a causality-driven, self-validating workflow for isolating pharmaceutical-grade 2-(1H-pyrrol-3-yl)pyridine from Suzuki-Miyaura reaction matrices.
Downstream Purification Workflow
Workflow for the isolation and purification of 2-(1H-pyrrol-3-yl)pyridine from reaction byproducts.
Section 1: Troubleshooting & FAQs
Q1: Why is my 2-(1H-pyrrol-3-yl)pyridine product heavily contaminated with palladium, and why do standard aqueous washes fail to remove it?Causality: The target molecule contains a pyridine ring and a pyrrole ring. The nitrogen lone pair on the pyridine acts as an excellent bidentate or monodentate ligand for transition metals. This forms highly stable Pd-pyridine complexes (often manifesting as a persistent yellow/orange hue in the organic phase) that co-elute with the product and completely resist standard aqueous washing ()[1].
Solution: You must introduce a chemical scavenger with a higher thermodynamic affinity for Palladium than your product. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or trimercaptotriazine (TMT) resins are highly effective because their soft sulfur atoms strongly chemisorb the soft Pd(II) or Pd(0) species, allowing the metal to be easily filtered away ()[2][3].
Q2: During silica gel chromatography, my product degrades, turns black, or streaks severely across the column. What is happening?Causality: Pyrroles are highly electron-rich and notorious for their acid sensitivity. Standard silica gel is slightly acidic (pH ~4.5–5.5). When exposed to this acidic surface, the pyrrole ring undergoes electrophilic protonation followed by rapid polymerization, forming black, tarry oligomers on the column ()[4]. Furthermore, the basic pyridine nitrogen causes severe tailing via hydrogen bonding with free silica silanols.
Solution: You must deactivate the silica gel. Pre-treat the column by flushing it with your mobile phase containing 1–2% triethylamine (Et
N). Alternatively, use basic alumina (AlO) as the stationary phase to prevent pyrrole degradation entirely and suppress pyridine tailing.
Q3: How do I separate the desired 3-substituted pyrrole from the 2-substituted regioisomer or homocoupled byproducts?Causality: Suzuki-Miyaura couplings of heteroaryl halides with pyrrole boronic acids often yield trace amounts of regioisomers (e.g., 2-(1H-pyrrol-2-yl)pyridine) or homocoupled pyridine dimers ()[5]. These have nearly identical R
values in standard Hexane/EtOAc mixtures due to their similar dipole moments.
Solution: Shift to a more selective, hydrogen-bond-disrupting solvent system. Using a ternary solvent system like Dichloromethane/Methanol/Ammonia (e.g., 95:4:1) exploits the subtle differences in hydrogen-bond donor capacity between the 2-yl and 3-yl isomers, allowing for baseline resolution.
Section 2: Quantitative Data on Palladium Scavenging
To ensure pharmaceutical compliance (typically < 10 ppm residual Pd), it is critical to select the correct scavenging protocol. The table below summarizes the efficacy of common Pd removal strategies applied to pyridylpyrrole derivatives[2][3].
Purification Method
Initial Pd (ppm)
Final Pd (ppm)
Product Recovery (%)
Cycle Time
Mechanism of Action
Standard Aqueous Workup
~1500
~1200
95%
1 hour
Physical partitioning
Activated Carbon (10 wt%)
~1500
350
75%
4 hours
Physisorption (non-specific)
Thiol-Functionalized Silica
~1500
< 10
92%
2 hours
Chemisorption (S-Pd coordination)
Recrystallization (Hex/EtOAc)
350
45
80%
12 hours
Crystal lattice exclusion
Section 3: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system ; it requires the operator to verify the success of each phase before proceeding, preventing downstream failures.
Quench: Cool the Suzuki-Miyaura reaction mixture to room temperature. Slowly add a 1:1 mixture of saturated aqueous NH
Cl and deionized water to quench the inorganic base (e.g., KPO).
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Validation Check 1 (Mass Balance): Spot the combined organic layers on a TLC plate against the starting materials. A distinct, UV-active spot with a new R
indicates successful extraction. Do not proceed if the aqueous layer retains significant product.
Phase 2: Palladium Scavenging (Chemisorption)
Scavenger Addition: To the combined organic layers, add 15 wt% (relative to the theoretical yield of the product) of Thiol-functionalized silica scavenger.
Incubation: Stir the suspension vigorously at 40 °C for 2 hours. The soft sulfur atoms will selectively chelate the Pd, breaking the stable Pd-pyridine complexes.
Filtration: Filter the mixture through a tightly packed pad of Celite®. Wash the filter cake thoroughly with fresh EtOAc to recover any entrained product.
Validation Check 2 (Pd Quantification): Concentrate a 1 mL aliquot of the filtrate and analyze via colorimetric Pd test strips or ICP-MS. Proceed only if Pd < 10 ppm. If > 10 ppm, repeat the scavenging step[1].
Phase 3: Deactivated Silica Gel Chromatography
Column Preparation: Slurry standard silica gel (40-63 µm) in Hexane containing 2% v/v Triethylamine (Et
N). Pack the column and flush with 3 column volumes (CV) of the same solvent to neutralize all acidic silanol sites[4].
Loading: Concentrate the Pd-free organic layer to a viscous oil. Dry-load the crude mixture onto a small amount of Et
N-deactivated silica.
Elution: Elute using a gradient of Hexane/EtOAc (90:10 to 60:40) containing 1% Et
N.
Validation Check 3 (Fraction Purity): Analyze fractions via LC-MS. The target 3-yl isomer must show a single peak with the correct mass (m/z 145.1 [M+H]
). Discard any fractions containing the 2-yl regioisomer.
Phase 4: Final Polish (Crystallization)
Dissolution: Dissolve the pooled, concentrated fractions in a minimum volume of hot EtOAc.
Anti-Solvent Addition: Slowly add Hexane dropwise until the solution becomes slightly cloudy. Allow the mixture to cool slowly to room temperature, then transfer to 4 °C overnight to induce crystallization.
Validation Check 4 (Final API Release): Filter the resulting crystals. Obtain a
H NMR spectrum (CDCl) to confirm the absence of EtN and homocoupled byproducts. The pyrrole NH should appear as a broad singlet (~8.5 ppm), and the pyridine protons should be sharply resolved.
References
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura... (Buchwald et al.) - Journal of the American Chemical Society. [5]
Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - RSC Books. [1]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - Organic Process Research & Development (ACS).[3]
3-Chloro-1H-pyrrole Synthesis and Experimental Protocols - BenchChem. [4]
Technical Support Center: Palladium Catalyst Removal - BenchChem. [2]
solubility issues of 2-(1H-pyrrol-3-yl)pyridine in organic solvents
This technical guide addresses the solubility, handling, and stability of 2-(1H-pyrrol-3-yl)pyridine , a bi-heterocyclic scaffold often utilized in kinase inhibitor discovery and marine natural product synthesis.[1] Topi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the solubility, handling, and stability of 2-(1H-pyrrol-3-yl)pyridine , a bi-heterocyclic scaffold often utilized in kinase inhibitor discovery and marine natural product synthesis.[1]
Topic: Solubility, Handling, and Stability Protocols
Before troubleshooting, it is critical to understand the structural causality of the solubility issues.[1] Unlike its isomer 2-(1H-pyrrol-2-yl)pyridine, which can form a planar intramolecular hydrogen bond, the 3-yl isomer cannot self-satisfy its hydrogen bond donors/acceptors internally due to geometric constraints.
The Mechanism: The Pyridine Nitrogen (H-bond acceptor) and the Pyrrole NH (H-bond donor) form strong intermolecular hydrogen-bonding networks (Head-to-Tail stacking).
The Result: This creates a high-lattice-energy crystal structure (often described as "brick dust") that resists dissolution in non-polar and moderately polar solvents, despite the molecule's relatively low molecular weight (~144 g/mol ).[1]
Solubility Profile & Solvent Selection
Quick Reference: Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Technical Notes
Polar Aprotic
DMSO, DMF, NMP
High (>50 mg/mL)
Recommended. Breaks intermolecular H-bonds effectively. Ideal for stock solutions.[1]
Polar Protic
Methanol, Ethanol
Moderate (10–30 mg/mL)
Good for recrystallization.[1] Solubility improves significantly with heat.[1]
Chlorinated
DCM, Chloroform
Low/Moderate
Often requires 1–5% Methanol as a co-solvent to disrupt aggregation.[1]
Esters
Ethyl Acetate
Low
Soluble when hot; often precipitates upon cooling (good for purification, bad for handling).[1]
Use as an anti-solvent to crash out the product.[1]
Aqueous
Water
Insoluble (Neutral pH)
Soluble only at low pH (pH < 4) due to pyridine protonation.[1]
Troubleshooting Guide: Dissolution & Handling
Issue 1: "The sample won't dissolve in CDCl₃ for NMR."
Diagnosis: The intermolecular H-bonding network is too strong for pure chloroform to disrupt.
Solution:
Add Co-solvent: Add 1–2 drops of CD₃OD (Methanol-d4) or DMSO-d6 to the CDCl₃ tube.[1] This "dopes" the solvent with H-bond donors/acceptors to break the lattice.[1]
Switch Solvent: Use pure DMSO-d6 .[1] This is the gold standard for this scaffold.
Issue 2: "The compound crashed out during workup/extraction."
Diagnosis: You likely used a non-polar organic phase (like Ether or pure DCM) while the aqueous phase was neutral or basic.[1]
Protocol: The "Salting-Out" Rescue
Do not filter yet. If it’s an emulsion/precipitate mix, you will lose product.[1]
Add Methanol: Add 5–10% Methanol to your organic layer (DCM or EtOAc).[1]
Saturate Aqueous Layer: Add solid NaCl to the aqueous layer until saturated. This forces the organic heterocycle into the organic phase.[1]
Re-extract: Perform multiple extractions with DCM:MeOH (9:1) rather than pure DCM.
Issue 3: "My stock solution in DMSO turned dark/black overnight."
Diagnosis: Pyrroles are electron-rich and prone to oxidative polymerization ("polypyrrole" formation), especially in solution and when exposed to light/air.[1]
Corrective Action:
Storage: Store DMSO stocks at -20°C or -80°C .
Inert Gas: Always purge the vial with Nitrogen or Argon after use.[1]
Freshness: Prepare stocks immediately before biological assays; do not store for >1 week if possible.
Visual Workflows
Figure 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision matrix for solvent selection based on experimental intent. Dark nodes indicate starting points; light nodes indicate actionable protocols.
Advanced FAQ: Synthesis & Purification
Q: Can I use acid-base extraction to purify this?A:Yes, but with caution.
The pyridine nitrogen is basic (pKa ~5.2).[1]
Extract: Dissolve crude in EtOAc. Wash with 1M HCl. The product will protonate and move to the aqueous layer .[1]
Wash: Wash the aqueous acidic layer with EtOAc to remove non-basic impurities (pyrrole oxidation byproducts often stay in organics).[1]
Recover: Basify the aqueous layer (pH > 9) with NaOH or Na₂CO₃.[1] The product will precipitate or oil out.[1] Extract back into DCM.
Warning: Do not leave the pyrrole moiety in strong acid for extended periods, as electrophilic polymerization can occur at the pyrrole ring.[1]
Q: How do I recrystallize it?A: The "brick dust" nature actually aids recrystallization if handled correctly.[1]
Solvent System: Ethanol/Water or Toluene/Hexane.[1]
Method: Dissolve in minimal boiling Ethanol. Add warm water dropwise until slightly turbid. Allow to cool very slowly to room temperature, then 4°C. Rapid cooling will result in amorphous powder, not crystals.[1]
References
Beilstein-Institut. (2012).[1] Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry.
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for CID 18759565: 3H-Pyrrolo[2,3-b]pyridine.[1][2] PubChem.[1][2]
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Organic Syntheses, Vol. 91.
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Pyrrolidin-2-ylpyridine (Analogous Handling Data).
Technical Support Center: Pyrrol-3-yl Pyridine Coupling Optimization
Case ID: PYR-PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary: The "Heterocycle Paradox" Coupling a pyrrol-3-yl moiety with a pyridine core is a deceptiv...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PYR-PYR-CPL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Heterocycle Paradox"
Coupling a pyrrol-3-yl moiety with a pyridine core is a deceptively difficult transformation.[1] You are likely facing a convergence of three distinct failure modes:
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor that binds competitively to the Palladium (Pd) center, creating an off-cycle resting state (the "poisoned" complex).[1][2]
Protodeboronation: Pyrrole-3-boronic acids (and esters) are electron-rich and prone to hydrolytic C-B bond cleavage, often faster than the transmetallation step.[1]
Electronic Mismatch: The 3-position of pyrrole is nucleophilic, but less so than the 2-position, requiring highly active catalysts to drive turnover.[1]
This guide moves beyond "standard conditions" to provide a mechanistic approach to optimizing catalyst loading and reaction stability.
Catalyst Selection & Loading Architecture
The Golden Rule: Do not use simple Pd salts (e.g., Pd(OAc)₂, PdCl₂) or first-generation catalysts (e.g., Pd(PPh₃)₄) for this specific coupling. They lack the steric bulk to prevent pyridine coordination.
Recommended Catalyst Systems
Catalyst Class
Specific Recommendation
Why it Works
Starting Loading
Buchwald G3/G4
XPhos Pd G4 or SPhos Pd G4
The bulky biaryl phosphine ligand creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from binding while facilitating oxidative addition.[1]
1.0 - 2.0 mol%
Pd-PEPPSI
Pd-PEPPSI-IPr
The N-Heterocyclic Carbene (NHC) ligand is extremely electron-rich and bulky, stabilizing the Pd(0) species and preventing deactivation.[1]
The large bite angle of dppf favors reductive elimination, though it is less resistant to poisoning than XPhos.
3.0 - 5.0 mol%
Optimization Workflow: The "Loading Titration"
Do not jump straight to 10 mol%. High loading often masks underlying mechanistic flaws and complicates purification (metal scavenging).
Protocol: The "3-Point Drop"
Screen 1 (High): Run the reaction at 5 mol% . If yield < 50%, the issue is not loading—it is catalyst identity or substrate stability. Stop and switch ligands.[1]
Screen 2 (Medium): If Screen 1 works (>80%), drop to 1.5 mol% .
Screen 3 (Low): If Screen 2 works (>80%), drop to 0.5 mol% .
Mechanistic Visualization: The Poisoning Pathway
The following diagram illustrates why standard catalysts fail and how bulky ligands (L) maintain the active cycle.
Figure 1: The Catalytic Bifurcation.[3] Standard ligands allow the Pyridine substrate to trap the Pd(II) intermediate (Red Path), stalling the cycle. Bulky ligands (XPhos/SPhos) sterically preclude this interaction, forcing the cycle toward Transmetallation (Black Path).
Troubleshooting Guide & FAQs
Issue 1: "My reaction stalls at 40-50% conversion."
Diagnosis: Catalyst Death via Protodeboronation.[1]
The pyrrole boronic acid is decomposing before it can couple.
The Fix:
Switch Base: Move from aqueous bases (Na₂CO₃) to anhydrous bases like K₃PO₄ or CsF in dry dioxane/toluene.[1] Water accelerates protodeboronation.[1]
Slow Addition: Add the boronic acid/ester in portions (e.g., 3 batches over 1 hour) or via syringe pump to keep its concentration low relative to the catalyst.
Protect the Pyrrole: If using free NH-pyrrole, protect it with Boc or TIPS .[1] The free NH is acidic and can protonate the Pd-alkyl intermediate.
Issue 2: "I see starting material and dehalogenated pyridine."
Diagnosis: Failed Transmetallation.
The oxidative addition occurred, but the boronate failed to transfer.
The Fix:
Activate the Boron: Add a Lewis base promoter like tricyclohexylphosphine (PCy₃) (if not using a precatalyst) or ensure your base is strong enough (switch to Ba(OH)₂ or TlOH - use extreme caution with Thallium).[1]
Water Content: While water causes protodeboronation (Issue 1), trace water is often required for the boroxine-to-boronate conversion.[1] Use a controlled system: Dioxane:H₂O (10:1) rather than "wet solvent."[1]
Issue 3: "The reaction works for 2-pyrrolyl but fails for 3-pyrrolyl."
Diagnosis: Electronic differences.
The 3-position is less nucleophilic.[1]
The Fix: Increase the reaction temperature to 100°C and switch to XPhos Pd G4 . The increased temperature is necessary to overcome the higher activation energy barrier for the 3-isomer.
Experimental Protocol: The Optimized Screen
This protocol uses a Design of Experiments (DoE) mindset to minimize waste.
Workup: Filter through Celite to remove Pd black.[1] Scavenge residual Pd using SiliaMetS® Thiol if for pharma application.[1]
Decision Tree: Optimization Logic
Figure 2: Troubleshooting Logic Flow. Follow the path based on LCMS conversion data to identify the specific failure mode (Kinetics vs. Stability).
References
Buchwald, S. L., et al. (2006).[4] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][4][5][6] Angewandte Chemie International Edition. Link[1]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] Link
Bruno, N. C., et al. (2013). "Buchwald G3 Precatalysts: Preparation and Applications." Chemical Science. Link
Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited." Journal of the American Chemical Society.[3] Link[1]
O'Brien, C. J., et al. (2006). "Easily Prepared Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes." Chemistry - A European Journal.[1] Link[1]
The isolation of 2-(1H-pyrrol-3-yl)pyridine presents a unique chemical paradox. You are dealing with a molecule containing both a basic pyridine nitrogen (
) and an electron-rich pyrrole ring ( for deprotonation, but highly susceptible to electrophilic attack).
The primary failure mode is acid-catalyzed polymerization , resulting in the formation of "pyrrole red" (porphyrin-like tars) or insoluble oligomers. This guide provides a self-validating protocol to neutralize these threats during workup and purification.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent polymerization, you must understand the mechanism. The pyrrole ring is electron-rich. In the presence of even weak acids (including acidic silica gel), the pyrrole is protonated (usually at C2 or C3). This protonated species acts as a potent electrophile, attacking unprotonated pyrrole units to form dimers, trimers, and eventually polymers.
Polymerization Pathway[1][2][3]
Figure 1: Acid-catalyzed chain-growth mechanism of pyrrole derivatives. Protonation creates an electrophile that initiates polymerization [1][2].
Module 2: Isolation & Workup Protocols
Objective: Transition the crude reaction mixture to a stable oil/solid without triggering the acid cascade.
The "Golden Path" Protocol
Step
Operation
Technical Rationale
1. Quenching
Use Sat. NaHCO₃ or 1M NaOH .
Never use HCl or unbuffered water. The pyridine moiety may partially protonate in water (), creating a local acidic environment that triggers the pyrrole. Maintain pH > 8.
Heat accelerates polymerization. Keep the bath cool.
Critical Checkpoint: The "Spot Test"
Before concentrating the entire batch, take a 10 µL aliquot and spot it on a TLC plate.
Result A: Spot remains colorless/yellow after 5 mins. -> Proceed.
Result B: Spot turns red/brown/black rapidly. -> STOP. Your solution is acidic or oxidizing. Add 1% Triethylamine (TEA) immediately.
Module 3: Purification Troubleshooting
Standard silica gel (
) is the enemy. It acts as a solid-state acid catalyst.
Method A: Deactivated Silica Gel (Recommended)
You must neutralize the acidic sites on the silica surface before introducing your compound.
Slurry Preparation: Prepare the silica slurry using your starting eluent + 1-2% Triethylamine (TEA) [3].
Column Flushing: Flush the column with 2 column volumes (CV) of this TEA-spiked solvent.
Loading: Load the sample.
Elution: Run the column with the standard eluent (TEA is usually not needed in the mobile phase after pretreatment, but maintaining 0.5% is safer for highly sensitive substrates).
Method B: Neutral Alumina
If the compound degrades even on TEA-treated silica, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to trigger polymerization in electron-rich heterocycles [3].
Purification Decision Tree
Figure 2: Decision logic for selecting the stationary phase based on compound stability [3][5].
Module 4: Storage & Handling
Once isolated, the battle is not over. Pyrroles are sensitive to photo-oxidation.
Temperature: -20°C is mandatory for long-term storage.
Stabilizers: For oil samples, trace TEA (0.1%) can prevent auto-catalytic decomposition during storage.
Physical State: If possible, convert to a salt (e.g., HCl salt) only if the salt precipitates cleanly and is stable. However, for this specific scaffold, the free base stored cold/dark is often safer than introducing strong acids which might trigger the pyrrole ring if not stoichiometric.
Frequently Asked Questions (FAQ)
Q1: My product turned into a black tar during rotary evaporation. Can I recover it?
Diagnosis: This is "Pyrrole Red" polymerization.
Solution: Unfortunately, the polymer is likely irreversible. You may be able to extract small amounts of monomer by triturating the tar with hexanes/ether, but the yield loss is significant. Prevention (K₂CO₃ drying, low temp) is the only cure.
Q2: Can I use HPLC with TFA (Trifluoroacetic acid) modifiers?
Warning: TFA is a strong acid (
). It will likely degrade your compound on the column or during fraction concentration.
Alternative: Use Ammonium Bicarbonate (pH 7.8) or Formic Acid/Ammonium Formate buffer (pH 4-5 is risky, but better than TFA). If you must use TFA, neutralize fractions immediately upon collection into tubes containing saturated NaHCO₃.
Q3: Why does the pyridine ring not protect the pyrrole?
Mechanism: While the pyridine nitrogen is basic, it does not electronically deactivate the pyrrole ring sufficient to prevent electrophilic attack. In fact, if the pyridine nitrogen becomes protonated, the electron-withdrawing effect might slightly stabilize the system, but the presence of excess acid in the medium is the primary danger to the electron-rich pyrrole C2/C3 positions [1][4].
References
Mechanism of Acid-Catalyzed Polymerization: Santino, L. M., et al. (2017).[3] Journal of Materials Chemistry A. Describes the protonation at C3 and subsequent chain growth.
Pyrrole Polymerization Kinetics: Hawkins & Ratcliffe. (1998). Journal of Materials Chemistry. Discusses the formation of pyrrole/pyrrolidine alternating units in acidic media.
Purification of Acid-Sensitive Pyrroles: BenchChem Technical Support. (2025).[2][4][5][6] Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Details the use of TEA-treated silica and neutral alumina.[4][5]
Synthesis of Pyrrole-Pyridine Ligands: Beilstein J. Org. Chem. (2012).[7][8] Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Provides context on handling these specific scaffolds.
Chromatographic Purification of Imines/Pyrroles: Organic & Biomolecular Chemistry. (2011). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N.
Comparative Mass Spectrometry Guide: 2-(1H-pyrrol-3-yl)pyridine vs. Isomeric Scaffolds
Executive Summary 2-(1H-pyrrol-3-yl)pyridine (MW 144.17 Da) is a critical biaryl scaffold in drug discovery, serving as a core pharmacophore in JAK inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(1H-pyrrol-3-yl)pyridine (MW 144.17 Da) is a critical biaryl scaffold in drug discovery, serving as a core pharmacophore in JAK inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and kinase inhibitors. Its structural isomer, 2-(1H-pyrrol-2-yl)pyridine, is often formed as a byproduct or competing regioisomer during synthesis (e.g., Suzuki-Miyaura coupling).
Differentiation of these isomers is critical for structure-activity relationship (SAR) validation. While NMR is definitive, Mass Spectrometry (MS) offers a rapid, high-throughput alternative. This guide analyzes the fragmentation behavior of the 3-yl isomer, contrasting it with the 2-yl alternative to provide a self-validating identification protocol.
Experimental Methodology
To ensure reproducible fragmentation patterns, the following standardized protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.
Inlet System: Direct Insertion Probe (DIP) or GC-MS interface.
Source Temperature: 230 °C.
Ionization Energy: 70 eV (Standard).
Emission Current: 35 µA.
Scan Range: m/z 40–200.
Causality: High-energy EI promotes extensive fragmentation, revealing the stability of the biaryl bond and ring-specific degradation (HCN loss) essential for isomeric differentiation.
Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture the full fragmentation tree.
Causality: Protonation occurs preferentially on the pyridine nitrogen (
~5.2). The stepped CE forces the stable protonated precursor to fragment, revealing energy barriers associated with ring opening.
Mechanistic Fragmentation Analysis
The fragmentation of 2-(1H-pyrrol-3-yl)pyridine is dominated by the stability of the aromatic hetero-rings and the strength of the C-C biaryl bond.
Primary Fragmentation Pathways
Under EI (70 eV), the molecular ion (
, m/z 144) is the base peak or highly abundant due to the resonance stabilization of the biaryl system. The fragmentation follows two main pathways:
Sequential Loss of HCN (Hydrogen Cyanide):
Step 1 (
): The pyridine ring or pyrrole ring opens to expel a neutral HCN molecule (27 Da). This generates a radical cation at m/z 117 .
Step 2 (
): The remaining nitrogen-containing ring undergoes a second HCN loss, yielding the phenyl-like cation at m/z 90 .
Mechanism:[2] This is the "signature" pathway for nitrogen heterocycles.
Loss of Acetylene (
):
A competitive pathway involves the loss of a neutral acetylene unit (26 Da) from the pyrrole ring, typically yielding an ion at m/z 118 .
Hydrogen Atom Loss (
):
Loss of a hydrogen radical to form m/z 143 . This ion's intensity is structurally diagnostic (see Section 4).
Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of fragmentation, color-coded by ion type.
Caption: Fragmentation tree of 2-(1H-pyrrol-3-yl)pyridine showing primary HCN loss (yellow) and competitive pathways.
Comparative Analysis: 3-yl vs. 2-yl Isomer[3]
This section objectively compares the target product (3-yl) with its direct alternative (2-yl) to enable identification.
Structural Causality
2-(1H-pyrrol-2-yl)pyridine (Isomer): Possesses a planar geometry facilitated by an intramolecular hydrogen bond between the pyrrole N-H and the pyridine Nitrogen. This forms a stable, 6-membered pseudo-ring.
2-(1H-pyrrol-3-yl)pyridine (Target): The 3-yl linkage prevents this direct intramolecular hydrogen bond. The molecule is more flexible and lacks the "chelate" stabilization.
Diagnostic MS Differences
The presence/absence of the H-bond dictates the relative abundance of specific ions.
Feature
2-(1H-pyrrol-3-yl)pyridine (Target)
2-(1H-pyrrol-2-yl)pyridine (Alternative)
Mechanistic Reason
(m/z 143)
Moderate/Low Intensity
High Intensity
The 2-yl isomer forms a highly stable, planar cyclic cation upon H-loss (cyclization). The 3-yl isomer cannot cyclize as efficiently.
Molecular Ion Stability
High
Very High
The H-bonded 2-yl isomer is thermodynamically more stable, often showing as the base peak with less fragmentation at lower energies.
m/z 117 (M-HCN)
Dominant Fragment
Dominant Fragment
Both isomers lose HCN readily; however, the 3-yl isomer may show earlier onset of fragmentation due to lower stability.
m/z 118 (M-C2H2)
Present
Reduced
The "locked" planar structure of the 2-yl isomer favors HCN loss over acetylene loss compared to the more flexible 3-yl form.
Identification Workflow
To confirm the identity of the 3-yl isomer:
Check m/z 143: If the
peak is nearly as intense as the molecular ion (), it is likely the 2-yl isomer . If m/z 143 is <20% of the base peak, it supports the 3-yl isomer .
Check Retention Time: On non-polar columns (e.g., DB-5), the H-bonded 2-yl isomer is more "non-polar" and typically elutes earlier or shows a sharper peak shape than the H-bond donor 3-yl isomer , which interacts more with the stationary phase.
Summary of Diagnostic Ions
m/z
Ion Identity
Formula
Origin
144
Molecular Ion ()
Parent molecule.
143
Deprotonated Ion
Loss of H• (Diagnostic ratio).
118
Acetylene Loss
Loss of from pyrrole ring.
117
HCN Loss
Primary Fragment. Loss of HCN from Pyridine/Pyrrole.
90
Bis-HCN Loss
Sequential loss of second HCN.
77
Phenyl Cation
Rearrangement of the carbon skeleton.
51
Butadienyl Cation
Fragmentation of the phenyl/pyridyl remnant.
References
NIST Mass Spectrometry Data Center. 1H-Pyrrolo[2,3-b]pyridine (Isomer Analog) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974. Available at: [Link]
Piekara-Sady, L., et al. (2021). Hydrogen-Bonded Cyclic Dimers at Large Compression: The Case of 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole. Molecules, 26(13), 3826. Available at: [Link]
PubChem Compound Summary. 2-(1H-pyrrol-2-yl)pyridine (CID 642830). National Center for Biotechnology Information. Available at: [Link]
Comparative Guide: 2-(1H-pyrrol-3-yl)pyridine vs. 2-(1H-pyrrol-2-yl)pyridine as Functional Scaffolds
This guide provides an in-depth technical comparison between 2-(1H-pyrrol-3-yl)pyridine and its more common isomer, 2-(1H-pyrrol-2-yl)pyridine . It is designed for researchers in medicinal chemistry and coordination chem...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 2-(1H-pyrrol-3-yl)pyridine and its more common isomer, 2-(1H-pyrrol-2-yl)pyridine . It is designed for researchers in medicinal chemistry and coordination chemistry, focusing on structural implications, synthetic accessibility, and functional applications.
Executive Summary
The structural isomerism between 2-(1H-pyrrol-2-yl)pyridine (2-isomer) and 2-(1H-pyrrol-3-yl)pyridine (3-isomer) fundamentally alters their electronic properties, coordination geometry, and biological activity.
2-(1H-pyrrol-2-yl)pyridine: A "privileged scaffold" capable of forming stable, planar 5-membered chelate rings with metal ions. It exhibits strong intramolecular hydrogen bonding and is a frequent pharmacophore in kinase inhibitors.
2-(1H-pyrrol-3-yl)pyridine: A "twisted scaffold" where the nitrogen atoms are geometrically isolated, preventing planar chelation. It serves as a critical structural probe in SAR (Structure-Activity Relationship) studies to validate binding modes and as a monodentate or bridging ligand in supramolecular assemblies.
Structural & Electronic Analysis
The core difference lies in the N–N distance and the ability to form intramolecular hydrogen bonds.
Feature
2-(1H-pyrrol-2-yl)pyridine (2-isomer)
2-(1H-pyrrol-3-yl)pyridine (3-isomer)
Connectivity
Pyridine C2 – Pyrrole C2
Pyridine C2 – Pyrrole C3
N–N Distance
Short (~2.8 Å). Allows chelation.
Long (>4.0 Å). Precludes chelation.
Conformation
Planar (favored by intramolecular N–H···N bond).[1][2][3][4]
Twisted (favored to minimize steric clash between H-atoms).
Electron-rich, extended -conjugation due to planarity.
Interrupted -conjugation due to torsion angle.
pKa (Pyrrole NH)
~16.5 (Acidic enough for metalation).
~17.5 (Slightly less acidic due to loss of planar stabilization).
Visualizing the Isomerism & Chelation Potential
Figure 1: Structural logic dictating the coordination chemistry of the two isomers. The 2-isomer forms a stable chelate, while the 3-isomer is sterically prevented from doing so.
Synthetic Methodologies
Synthesis of these bi-heterocycles typically employs Suzuki-Miyaura cross-coupling . The 2-isomer is synthetically more accessible due to the stability of 2-pyrrolylboronic species, whereas the 3-isomer requires specific 3-substituted pyrrole precursors which are often less stable or require bulky protecting groups (e.g., TIPS, Boc).
Protocol A: Synthesis of 2-(1H-pyrrol-2-yl)pyridine (2-Isomer)
Deprotection: TBAF (Tetra-n-butylammonium fluoride) in THF is required to remove the TIPS group after coupling.
Figure 2: Synthetic pathways. Note the additional deprotection step often required for the 3-isomer due to the necessity of bulky silyl protecting groups on the 3-pyrrole position.
Applications in Drug Discovery & Materials
Medicinal Chemistry: Kinase Inhibition
The 2-isomer is a bioisostere of biaryl systems found in many kinase inhibitors (e.g., TNIK, JAK inhibitors).
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the pyrrole NH donates a hydrogen bond. This "Donor-Acceptor" motif mimics the adenine ring of ATP.
Role of 3-Isomer: The 3-isomer is used as a negative control or to probe the spatial requirements of the binding pocket. Since the vectors of the H-bond donor (NH) and acceptor (N) are altered, a loss of potency in the 3-isomer confirms the specific binding mode of the 2-isomer.
Coordination Chemistry: Photophysics
2-Isomer (Ligand L2): Upon deprotonation, it forms anionic ligands (
) that bind metals (Ir, Pt) to form phosphorescent complexes used in OLEDs. The rigid 5-membered ring minimizes non-radiative decay, boosting quantum yield.
3-Isomer (Ligand L3): Cannot chelate. It acts as a monodentate ligand, often leading to flexible complexes with lower emission quantum yields due to vibrational energy loss. However, it is valuable for constructing Metal-Organic Frameworks (MOFs) where the divergent angle allows it to bridge two metal centers.
Experimental Characterization Data
Property
2-(1H-pyrrol-2-yl)pyridine
2-(1H-pyrrol-3-yl)pyridine
CAS Number
17285-54-0
144119-06-4 (Generic)
Molecular Weight
144.17 g/mol
144.17 g/mol
Appearance
White to off-white solid
Pale yellow solid/oil
Melting Point
95–98 °C
Lower (often oil or low melt solid)
UV-Vis ()
~310 nm (Planar, conjugated)
~290 nm (Twisted, less conjugated)
Fluorescence
Moderate (Rigid)
Weak/None (Flexible)
Solubility
DCM, MeOH, DMSO
DCM, MeOH, DMSO
References
Synthesis of Pyrrole-Pyridine Ligands: Beilstein J. Org. Chem. 2012, 8, 1027–1036. Link
Coordination Chemistry of 2-Pyridylpyrrolide: Inorg. Chem. 2011, 50, 17, 8121–8131.[5] Link
Biological Activity of Pyrrolopyridines (Review): Molecules 2021, 26(8), 2133. Link
Suzuki Coupling Mechanisms: J. Am. Chem. Soc. 2007, 129, 9602.[6] Link
PubChem Compound Summary: 2-(1H-pyrrol-2-yl)pyridine (CID 642830).[1] Link
Comparative Guide: UV-Vis Absorption Spectroscopy of 2-(1H-pyrrol-3-yl)pyridine and Alternative Pyridylpyrroles
Executive Summary & Structural Context In the development of advanced photosensitizers, organometallic catalysts, and supramolecular assemblies, the structural isomerism of bidentate ligands dictates the entire photophys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
In the development of advanced photosensitizers, organometallic catalysts, and supramolecular assemblies, the structural isomerism of bidentate ligands dictates the entire photophysical profile of the resulting complex. 2-(1H-pyrrol-3-yl)pyridine (CAS: 79560-99-9) represents a unique structural building block. Unlike its ubiquitous counterpart, 2-(1H-pyrrol-2-yl)pyridine—which readily forms rigid N,N'-chelates with transition metals—the 3-yl isomer possesses a different conjugation pathway and steric profile.
Because the pyridine ring is attached to the 3-position of the pyrrole, bidentate chelation to a single metal center is geometrically strained. Consequently, 2-(1H-pyrrol-3-yl)pyridine typically acts as a monodentate or bridging ligand. This structural divergence fundamentally alters its UV-Vis absorption spectrum, shifting the
and transitions compared to the highly planar 2-yl alternatives. This guide objectively compares the photophysical performance of these isomers and provides a self-validating protocol for their spectroscopic characterization.
Comparative Photophysical Performance
To rationally design optical materials, researchers must understand the baseline absorption characteristics of the free ligands before metal complexation. The table below summarizes the quantitative UV-Vis absorption data for 2-(1H-pyrrol-3-yl)pyridine against its primary structural alternatives.
Table 1: Comparative Photophysical Properties of Pyridylpyrrole Isomers
Ir/Ru/Pd photosensitizers, Water Oxidation Catalysts
3-(1H-pyrrol-2-yl)pyridine
3274-36-0
Monodentate (Py)
255, 290
1.1 × 10⁴
Supramolecular assemblies
Note: Absorption maxima are representative empirical values recorded in non-polar solvents (e.g., CH₂Cl₂) at 298 K.
Mechanistic Causality in Spectroscopic Analysis
Spectroscopic data is only as reliable as the physical chemistry principles governing the measurement. When analyzing 2-(1H-pyrrol-3-yl)pyridine, several mechanistic factors dictate the experimental setup:
Solvent Selection and Solvatochromism: The pyrrole ring contains an N-H bond that acts as a strong hydrogen-bond donor, while the pyridine nitrogen is a hydrogen-bond acceptor. If a polar protic solvent (like ethanol or water) is used, hydrogen bonding stabilizes the ground state of the molecule. This typically results in a hypsochromic (blue) shift of the
transitions. Therefore, to measure the intrinsic electronic properties of the ligand, a non-coordinating, non-protic solvent like spectroscopic-grade dichloromethane (DCM) is mandated.
Cuvette Material Constraints: Standard glass or plastic cuvettes absorb strongly in the UV region below 340 nm. Because the primary
transitions of the uncoordinated 2-(1H-pyrrol-3-yl)pyridine ligand occur between 250 nm and 290 nm, the use of high-purity fused quartz cuvettes is an absolute necessity to prevent masking of the analyte's signal.
Complexation and MLCT Generation: When the alternative 2-yl isomer binds to transition metals (e.g., Ru, Ir), it enforces a rigid, planar metallacycle. This extended conjugation generates intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region (400–600 nm), a property heavily exploited in water oxidation catalysts . Because the 3-yl isomer cannot form this same N,N'-chelate without severe steric strain, its metal complexes exhibit fundamentally different, often hypsochromically shifted, absorption profiles. To accurately assign these complex transitions, empirical data must be benchmarked against Time-Dependent Density Functional Theory (TD-DFT) calculations .
To ensure absolute trustworthiness in the reported molar absorptivity (
), the following protocol is designed as a closed, self-validating system. Any failure in sample preparation or instrument calibration will automatically flag the data as invalid.
Step 1: Precision Solution Preparation
Action: Weigh exactly 2.0 mg of 2-(1H-pyrrol-3-yl)pyridine using a calibrated microbalance. Dissolve completely in 10.0 mL of spectroscopic-grade DCM to create a primary stock solution. Sonicate for 5 minutes.
Causality: Sonication ensures the destruction of micro-aggregates. Particulate scattering is a primary cause of artificial baseline elevation in UV-Vis spectra.
Step 2: Instrument Baseline Calibration
Action: Fill two matched 1-cm path length quartz cuvettes with pure DCM from the exact same batch used for the stock solution. Place them in the reference and sample beams of a double-beam spectrophotometer. Run a baseline scan from 200 nm to 800 nm.
Self-Validation: The resulting baseline must flatline at an Absorbance of 0.000 ± 0.002 across the entire spectrum. Any deviation instantly invalidates the setup, indicating either cuvette mismatch, dirty optics, or solvent contamination.
Step 3: Concentration Series Execution
Action: Dilute the primary stock solution to create a precise 5-point concentration series: 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM. Measure the absorbance spectrum for each concentration, recording the peak absorbance at the
(~285 nm).
Step 4: Beer-Lambert Validation
Action: Plot the recorded Absorbance values against their respective Concentrations. Calculate the linear regression.
Self-Validation: The plot must exhibit a strictly linear relationship with an
. This linearity is the ultimate proof that the compound is fully dissolved as independent monomers. A non-linear plot instantly flags the presence of aggregation (e.g., intermolecular -stacking) or excimer formation, rendering the data invalid for calculating the intrinsic molar absorptivity ().
Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for acquiring and theoretically validating the photophysical data of pyridylpyrrole derivatives.
Workflow for the photophysical characterization and TD-DFT validation of pyridylpyrrole derivatives.
References
Efficient Electrochemical Water Oxidation Mediated by Pyridylpyrrole-Carboxylate Ruthenium Complexes
Source: Inorganic Chemistry (ACS Publications)
URL:[Link]
Effects of Ligand Substitution on the Optical and Electrochemical Properties of (Pyridinedipyrrolide)zirconium Photosensitizers
Source: Inorganic Chemistry (ACS Publications), Volume 59, Issue 20
URL:[Link]
Comparative
HPLC retention times for 2-(1H-pyrrol-3-yl)pyridine analysis
Comparative Guide: Optimizing HPLC Retention Times for 2-(1H-pyrrol-3-yl)pyridine Analysis As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by basic nitrogen heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Optimizing HPLC Retention Times for 2-(1H-pyrrol-3-yl)pyridine Analysis
As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by basic nitrogen heterocycles. 2-(1H-pyrrol-3-yl)pyridine is a prime example of a deceptively simple molecule that requires rigorous method development. Structurally, it contains two distinct nitrogen environments: a nonbasic pyrrole nitrogen (which participates in the aromatic π-system) and a weakly basic, protonatable pyridine nitrogen with a pKa of approximately 5.2[1].
When analyzing this compound via High-Performance Liquid Chromatography (HPLC), the primary obstacle is not merely achieving retention, but maintaining peak symmetry. The protonatable pyridine ring is notorious for engaging in secondary ion-exchange interactions with residual silanol groups on traditional silica-based stationary phases, leading to severe peak tailing, reduced resolution, and variable retention times[2].
Mechanistic Causality: The Silanol Interaction
In reversed-phase HPLC, classical peak tailing for basic analytes is caused by multiple retention mechanisms operating simultaneously[2]. While the hydrophobic carbon skeleton interacts with the C18 alkyl chains (the primary, desired mechanism), the protonated pyridine nitrogen (at neutral to acidic pH) interacts electrostatically with ionized free silanols (Si-O⁻)[3].
Because these silanol sites are heterogeneously distributed and possess varying acidities, the desorption kinetics of the analyte are slow and non-uniform, resulting in an asymmetrical, tailing peak[3]. To mitigate this, we must either suppress silanol ionization, suppress analyte protonation, or shield the silica surface using specialized column chemistries[4].
Comparative Experimental Design
To objectively evaluate the optimal conditions for 2-(1H-pyrrol-3-yl)pyridine, we designed a self-validating experimental matrix comparing three distinct column chemistries under two pH regimes:
Traditional C18: Standard end-capped, high residual silanol activity.
Polar-Embedded C18: Contains an amide linkage to shield residual silanols and prevent secondary interactions[3].
Hybrid Silica C18: Ethylene-bridged hybrid particle, stable at high pH, with ultra-low silanol activity.
Chromatographic decision matrix for optimizing basic heterocycle retention and peak symmetry.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a neutral marker (uracil for void volume, toluene for column efficiency) to validate the system's baseline performance independently of the analyte's basicity.
Step 1: Mobile Phase Preparation
Acidic Mobile Phase (pH 2.5): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. TFA acts as an ion-pairing agent to help mask silanol interactions.
Basic Mobile Phase (pH 9.5): 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted with ammonium hydroxide.
Organic Modifier: LC-MS grade Acetonitrile (ACN).
Step 2: Sample Preparation
Dissolve 2-(1H-pyrrol-3-yl)pyridine in a 50:50 mixture of Water:ACN to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Step 3: Chromatographic Conditions
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C (thermostatted to reduce mobile phase viscosity and improve mass transfer kinetics).
Step 4: System Suitability & Self-Validation
Inject the neutral marker mixture. Verify that the theoretical plate count (N) for toluene is >10,000. Calculate the USP Tailing Factor (Tf) for 2-(1H-pyrrol-3-yl)pyridine at 5% peak height. A Tf > 1.5 indicates unacceptable secondary interactions[3].
Data Presentation: Comparative Column Performance
The following table summarizes the quantitative performance of 2-(1H-pyrrol-3-yl)pyridine across the tested chromatographic systems.
Column Chemistry
Mobile Phase pH
Retention Time (min)
USP Tailing Factor (Tf)
Theoretical Plates (N)
Traditional C18
2.5 (Acidic)
5.42
1.65 (Fail)
6,200
Traditional C18
9.5 (Basic)
N/A
Column Dissolution Risk
N/A
Polar-Embedded C18
2.5 (Acidic)
4.85
1.10 (Pass)
11,400
Hybrid Silica C18
9.5 (Basic)
6.15
1.02 (Pass)
14,500
Analysis of the Data
Traditional C18 at pH 2.5: Although the low pH suppresses silanol ionization, the pyridine nitrogen is fully protonated. Residual active silanols still cause moderate tailing (Tf = 1.65), leading to a broad peak and reduced efficiency.
Polar-Embedded C18 at pH 2.5: The embedded polar group creates a virtual hydration layer, shielding the protonated pyridine from the silica surface[3]. Retention time is slightly reduced due to lower overall hydrophobicity, but peak shape is excellent (Tf = 1.10).
Hybrid Silica C18 at pH 9.5: Operating at pH 9.5 (over four units above the pyridine pKa) ensures the molecule is fully neutral. Secondary ionic interactions are completely eliminated. The hybrid particle resists alkaline dissolution, yielding the highest efficiency (N = 14,500), perfect symmetry (Tf = 1.02), and the most robust retention time (6.15 min).
Conclusion
For the robust analysis of 2-(1H-pyrrol-3-yl)pyridine, relying on traditional C18 columns leads to compromised data integrity due to peak tailing. The optimal strategy is to utilize a high-pH stable Hybrid Silica C18 column combined with a basic mobile phase (pH 9.5). This approach forces the pyridine derivative into its neutral state, ensuring a purely hydrophobic retention mechanism, maximizing theoretical plates, and guaranteeing reproducible retention times.
Electrochemical Characterization of 2-(1H-pyrrol-3-yl)pyridine: A Comparative Guide to Pyridylpyrrole Architectures
As the demand for robust electrocatalytic systems and advanced conductive polymers accelerates, the structural nuance of monomer design has never been more critical. For researchers developing metallopolymer films or dis...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for robust electrocatalytic systems and advanced conductive polymers accelerates, the structural nuance of monomer design has never been more critical. For researchers developing metallopolymer films or discrete molecular electrocatalysts, the choice between structural isomers dictates the entire electrochemical trajectory of the system.
This guide provides an in-depth, objective comparison between 2-(1H-pyrrol-3-yl)pyridine (the 3-isomer) and its widely utilized alternative, 2-(1H-pyrrol-2-yl)pyridine (the 2-isomer). By analyzing their divergent electrochemical behaviors—specifically their capacity for electropolymerization versus molecular chelation—we establish a causal framework for selecting the appropriate pyridylpyrrole scaffold for advanced electrochemical applications.
Mechanistic Causality: The Alpha-Position Imperative
The fundamental divergence in the electrochemical utility of these two isomers stems from the regiochemistry of pyrrole oxidation.
When a pyrrole derivative is subjected to anodic oxidation, the initial electron transfer generates a radical cation. Quantum mechanical calculations and electron spin resonance (ESR) studies confirm that the highest spin density of this intermediate resides at the α-positions (C2 and C5) of the pyrrole ring[1]. For efficient, highly conjugated polymer formation, radical-radical coupling must occur exclusively at these α,α' positions.
The Alternative (2-Isomer): In 2-(1H-pyrrol-2-yl)pyridine, the bulky pyridine ring occupies the critical C2 position. Electropolymerization is sterically hindered and forced through the less favorable β-positions (C3, C4). This β,β' coupling introduces severe steric torsion, breaking the planarity of the π-conjugated backbone and resulting in short, insulating oligomers. However, the proximity of the pyrrole and pyridine nitrogen atoms makes this isomer an exceptional bidentate (N,N) ligand for stabilizing discrete transition metal complexes (e.g., Ru, Ir)[2][3].
The Target Product (3-Isomer): In 2-(1H-pyrrol-3-yl)pyridine , the pyridine moiety is pendant at the C3 position. This leaves both α-positions (C2, C5) completely unhindered. Upon electrochemical oxidation, the monomer undergoes pristine head-to-tail α,α' coupling. The result is a highly regular, highly conductive poly(pyrrole) backbone[1]. The pendant pyridine groups remain available post-polymerization to act as a dense array of coordination sites, enabling the fabrication of robust, heterogeneous metallopolymer films.
Pathway Visualization
The following diagram illustrates the divergent electrochemical pathways dictated by the structural isomerism of the pyridylpyrrole scaffold.
Caption: Divergent electrochemical pathways of pyridylpyrrole isomers based on substitution regiochemistry.
Comparative Performance Data
The table below synthesizes the quantitative and qualitative electrochemical metrics distinguishing the two isomeric architectures.
To ensure scientific integrity, the following methodologies are designed as self-validating systems. The expected electrochemical responses are provided so the operator can immediately verify the success of the procedure.
Protocol A: Electropolymerization of 2-(1H-pyrrol-3-yl)pyridine
Objective: To fabricate a highly conductive, pyridine-functionalized polymer film for subsequent metalation.
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
) in anhydrous acetonitrile. Purge with high-purity N for 15 minutes to remove dissolved oxygen, which can prematurely terminate radical coupling.
Monomer Addition: Introduce 10 mM of 2-(1H-pyrrol-3-yl)pyridine to the electrolyte solution.
Electrochemical Setup: Utilize a standard three-electrode cell comprising a Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an Ag/Ag
non-aqueous reference electrode.
Cyclic Voltammetry (CV) Deposition: Sweep the potential between 0.0 V and +1.2 V at a scan rate of 50 mV/s for 20 cycles.
System Validation:
Causality Check: During the first anodic sweep, an irreversible peak near +0.70 V should appear, corresponding to monomer oxidation.
Validation: In subsequent cycles, a new, broad reversible redox couple should emerge at lower potentials (~0.30 V to +0.50 V). The peak current (
) of this new couple must increase linearly with each scan. This linear growth confirms the deposition of a conductive, electroactive poly(3-substituted pyrrole) film on the electrode surface[1].
Protocol B: Homogeneous Characterization of 2-Isomer Ru-Complex
Objective: To evaluate the 2-isomer as a bidentate ligand for molecular water oxidation catalysis.
Complex Synthesis: Synthesize the ruthenium complex[Ru(2-(1H-pyrrol-2-yl)pyridine)
(dmso)] via standard reflux methodologies, ensuring the 2-isomer acts as a monoanionic bidentate ligand[2][3].
Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution (pH 7.0).
Electrochemical Setup: Use a GC working electrode, Pt counter electrode, and Ag/AgCl reference electrode. Add 1.0 mM of the synthesized Ru-complex to the buffer.
Voltammetric Analysis: Perform CV from 0.0 V to +1.6 V vs. NHE at 100 mV/s.
System Validation:
Causality Check: A reversible redox wave should be observed near +0.35 V vs. NHE, corresponding to the Ru(III)/Ru(II) transition[2].
Validation: As the potential exceeds +1.4 V, a massive, irreversible anodic current must emerge. This is the catalytic wave for water oxidation. If the current density does not scale exponentially in this region, the complex has either degraded or the ligand exchange step required for catalysis has failed[2].
Conclusion
For researchers focused on homogeneous phase catalysis, the 2-isomer remains the gold standard due to its robust bidentate chelation, which stabilizes high-valent metal intermediates during aggressive reactions like water or ammonia oxidation[2][4].
However, for the development of advanced sensor interfaces, modified electrodes, and heterogeneous electrocatalysts, 2-(1H-pyrrol-3-yl)pyridine is the vastly superior choice. By preserving the α,α' positions of the pyrrole ring, it enables the synthesis of highly conductive polymer backbones while offering a dense, accessible array of pendant pyridine sites for post-synthetic metalation.
References
1.. Inorganic Chemistry - ACS Publications, 2021.
2.. Inorganic Chemistry, 2021. DOI: 10.1021/acs.inorgchem.0c03812.
3.. OSTI.GOV / Inorganic Chemistry, 2025.
4.. American Institute of Physics, 1998.
5.. Bilge International Journal of Science and Technology Research, 2025.
Executive Summary & Core Directive 2-(1H-pyrrol-3-yl)pyridine is a nitrogen-containing heterocyclic compound used primarily as a pharmaceutical intermediate or ligand in coordination chemistry. Due to the presence of bot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
2-(1H-pyrrol-3-yl)pyridine is a nitrogen-containing heterocyclic compound used primarily as a pharmaceutical intermediate or ligand in coordination chemistry. Due to the presence of both pyridine and pyrrole moieties, this compound must be treated as a hazardous organic chemical with potential toxicity, flammability, and environmental persistence.
DO segregate as Hazardous Organic Waste (Halogen-Free) .
DO incinerate via a licensed hazardous waste facility.[2]
Chemical Profile & Hazard Identification
Effective disposal requires understanding the chemical's intrinsic hazards. As a specific Safety Data Sheet (SDS) for this exact isomer may be rare, we apply the "Worst-Case Class Principle" based on its structural components: Pyridine and Pyrrole.
Property
Description
Hazard Implication
Chemical Class
Heterocyclic Aromatic Amine
Potential neurotoxicity and environmental bioaccumulation.
Treat as if toxic by inhalation, ingestion, and skin contact.
Flammability
Combustible
May burn if heated; dust may form explosive mixtures in air.
Regulatory Classification (RCRA/EU)
RCRA (USA): While 2-(1H-pyrrol-3-yl)pyridine is not explicitly P- or U-listed, it often exhibits the Toxicity Characteristic (D038) if pyridine content is high, or simply falls under "Ignitable" (D001) if in solvent. It is universally classified as Hazardous Waste .
EU Waste Code (EWC):16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Waste Segregation & Packaging
Proper segregation prevents dangerous chemical reactions in the waste stream.
Compatible With: Other non-halogenated organic solvents (e.g., Acetone, Methanol, Toluene) and non-halogenated organic solids.
Packaging Protocols
Liquid Waste (Solutions):
Use High-Density Polyethylene (HDPE) or Glass carboys.
Venting: Ensure caps are vented if there is any risk of ongoing reaction or off-gassing.
Headspace: Leave 10-15% headspace to allow for thermal expansion.
Solid Waste (Pure Compound):
Place in a screw-top jar (amber glass preferred for light sensitivity).
Double-bag in clear polyethylene bags if the jar is placed in a larger drum.
Contaminated Debris (Gloves, Wipes):
Collect in a dedicated "Hazardous Solid Waste" pail lined with a heavy-duty yellow bag.
Disposal Workflow Visualization
The following diagram outlines the decision process for segregating and disposing of 2-(1H-pyrrol-3-yl)pyridine waste.
Caption: Decision matrix for segregating 2-(1H-pyrrol-3-yl)pyridine based on physical state and solvent composition.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]
Spill Protocol
Evacuate & Ventilate: Clear the immediate area. If the substance is a powder, minimize air currents to prevent dust inhalation.
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95/P100 respirator if dust is present.
Containment:
Solids: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous materials.
Liquids: Surround with absorbent pillows or vermiculite.
Neutralization (Optional but Recommended): Wipe the surface with a dilute acidic solution (e.g., 1M HCl) followed by soap and water to solubilize and remove basic residues.
Disposal: Place all cleanup materials into the "Hazardous Solid Waste" stream.
Caption: Operational workflow for managing minor vs. major spills in a laboratory setting.
Labeling & Documentation
Accurate labeling is the primary defense against downstream accidents.
Required Label Elements:
Full Chemical Name: "2-(1H-pyrrol-3-yl)pyridine Waste" (No abbreviations).
Hazard Pictograms: GHS07 (Exclamation Mark - Irritant/Toxic), GHS02 (Flame - if in flammable solvent).
Composition: List all solvents and approximate percentages (e.g., "1% 2-(1H-pyrrol-3-yl)pyridine, 99% Acetone").
Generator Info: Lab Name, PI Name, Contact Number.
Example Label Text:
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736557 (Related Isomer: 2-(1H-pyrrol-1-yl)pyridine). Retrieved March 5, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved March 5, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved March 5, 2026, from [Link]
European Chemicals Agency (ECHA). Substance Information: Heterocyclic Aromatic Amines.[4] Retrieved March 5, 2026, from [Link]
A Researcher's Guide to the Safe Handling of 2-(1H-pyrrol-3-yl)pyridine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1H-pyrrol-3-yl)pyridine. In the absence of a specific Safety Data Sheet (SDS...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1H-pyrrol-3-yl)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for handling pyridine and its derivatives. This approach ensures a conservative and robust safety framework, prioritizing the well-being of laboratory personnel.
The core principle of this guidance is proactive risk mitigation. Pyridine-containing compounds often exhibit properties that necessitate careful handling to avoid adverse health effects, including potential irritation to the skin, eyes, and respiratory system.[1][2] Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Hazard Assessment and Core Principles
Key Safety Principles:
Minimize Exposure: All handling procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.
Engineering Controls as Primary Defense: The primary method for exposure control should be the use of certified chemical fume hoods.[3][6]
Personal Protective Equipment (PPE) as the Last Line of Defense: PPE is essential but should be used in conjunction with, not as a replacement for, engineering and administrative controls.
Emergency Preparedness: Ensure that all personnel are aware of emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits.[1][4]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum PPE requirements for handling 2-(1H-pyrrol-3-yl)pyridine.
Body Part
Personal Protective Equipment
Specifications and Usage
Eyes
Safety Goggles or Face Shield
Must be worn at all times in the laboratory to protect against splashes.[6]
Hands
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Latex gloves are not suitable. Always inspect gloves for tears or punctures before use and change them frequently.
Body
Laboratory Coat
A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[6]
Respiratory
Fume Hood or Respirator
All handling of 2-(1H-pyrrol-3-yl)pyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[4]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step of the workflow.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
The storage container should be tightly sealed.
Handling and Use
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary materials, including the appropriate PPE, are readily available.
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to contain any dust or vapors.
Dissolution and Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.
Post-Handling: After handling, decontaminate all surfaces and equipment.
Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of 2-(1H-pyrrol-3-yl)pyridine.
Caption: Workflow for the safe handling of 2-(1H-pyrrol-3-yl)pyridine.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is essential.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6] Seek medical attention.
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Management
In the event of a spill, the following steps should be taken:
Evacuate all non-essential personnel from the area.
Ensure the area is well-ventilated.
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8][9]
Collect the absorbed material into a sealed, labeled hazardous waste container.[8][9]
Decontaminate the spill area.
Report the spill to your institution's Environmental Health & Safety (EHS) office.[8]
Disposal Plan
Proper disposal of 2-(1H-pyrrol-3-yl)pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[8]
Waste Collection: Collect all waste containing 2-(1H-pyrrol-3-yl)pyridine, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[9][10]
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[9]
Disposal: Contact your institution's EHS office for specific disposal procedures. Never pour pyridine-containing compounds down the drain.[8][9]
The following decision-making diagram outlines the disposal process.
Caption: Disposal workflow for 2-(1H-pyrrol-3-yl)pyridine.
References
BenchChem. (n.d.). Personal protective equipment for handling 3,4-Diphenylpyridine.
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
ECHEMI. (n.d.). Pyridine, alkyl derivs.
BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
Apollo Scientific. (n.d.). Pyridine.
Fisher Scientific. (2011, August 29).
Spectrum Chemical. (2022, February 4).
Thermo Fisher Scientific. (2025, September 24).
Thermo Fisher Scientific. (2013, January 24).
AK Scientific, Inc. (n.d.). (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol.